Fmoc-3-nitro-L-tyrosine
Description
BenchChem offers high-quality Fmoc-3-nitro-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-nitro-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-3-nitro-L-tyrosine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Solubility, and Applications of a Key Building Block in Peptide Synthesis and Nitroxidative Stress Studies.
Fmoc-3-nitro-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized by researchers in peptide synthesis and the study of post-translational modifications. The incorporation of a nitro group onto the tyrosine side chain and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group make this compound a versatile tool for creating peptides with specific functionalities and for investigating the biological impact of protein nitration. This technical guide provides a detailed overview of its chemical properties, solubility characteristics, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
Fmoc-3-nitro-L-tyrosine is typically a light yellow to yellow solid powder. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 136590-09-5 | [1] |
| Molecular Formula | C₂₄H₂₀N₂O₇ | |
| Molecular Weight | 448.42 g/mol | |
| Appearance | Light yellow to yellow solid powder | [2] |
| Melting Point | 143 - 161 °C | [2] |
| Storage Temperature | 2-8°C, keep dry |
Solubility Profile
The solubility of Fmoc-3-nitro-L-tyrosine is a critical factor for its application in various experimental settings, particularly in solid-phase peptide synthesis where complete dissolution in the reaction solvent is essential for efficient coupling.
| Solvent | Solubility | Notes | Reference |
| Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. | [2][3] |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used to dissolve difficult-to-solubilize Fmoc-amino acids. For the unprotected 3-Nitro-L-tyrosine, solubility is reported as 2 mg/mL. | [2][3][4] |
| Dichloromethane (DCM) | Soluble | Often used in combination with DMF for SPPS. | [2][3] |
| Chloroform | Soluble | --- | [2][3] |
| Ethyl Acetate | Soluble | --- | [2][3] |
| Acetone | Soluble | --- | [2][3] |
| Water | Sparingly soluble to insoluble | The Fmoc group confers high hydrophobicity. Special protocols are needed for aqueous solutions. | [5][6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | For the unprotected 3-nitro-L-tyrosine, solubility in PBS (pH 7.2) is approximately 2 mg/mL. | [7] |
Experimental Protocols
Dissolution for Solid-Phase Peptide Synthesis (SPPS)
The following is a standard protocol for the dissolution of Fmoc-3-nitro-L-tyrosine for use in an automated or manual peptide synthesizer.
Materials:
-
Fmoc-3-nitro-L-tyrosine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade (optional)
-
Small glass vial or tube
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of Fmoc-3-nitro-L-tyrosine based on the scale of the synthesis and the desired molar excess (typically 3-5 equivalents relative to the resin loading).
-
Weigh the calculated amount of Fmoc-3-nitro-L-tyrosine and place it into a clean, dry glass vial.
-
Add the appropriate volume of DMF to the vial to achieve the desired concentration for the coupling reaction (e.g., 0.3-0.5 M).
-
Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming or brief sonication can be applied.
-
For some coupling protocols, a mixture of DMF and DCM can be used. In such cases, the Fmoc-amino acid can be dissolved in a minimal amount of DMF first, followed by the addition of DCM.[8][9]
-
Once fully dissolved, the solution is ready to be mixed with the activation reagents and added to the synthesis vessel.
Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the general steps for coupling Fmoc-3-nitro-L-tyrosine to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dissolved Fmoc-3-nitro-L-tyrosine solution (from the protocol above)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating it with 20% piperidine in DMF. This exposes the free amine for the next coupling step.[10]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc cleavage byproducts.
-
Activation: In a separate vessel, the dissolved Fmoc-3-nitro-L-tyrosine is "activated" by mixing it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This forms a highly reactive ester intermediate.[10]
-
Coupling: The activated Fmoc-3-nitro-L-tyrosine solution is added to the reaction vessel containing the deprotected peptide-resin. The mixture is agitated for a sufficient time (typically 1-2 hours) to allow for the formation of the peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents and byproducts.
-
The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle for incorporating an amino acid like Fmoc-3-nitro-L-tyrosine.
Caption: A simplified workflow of the Fmoc-SPPS cycle.
Role of Tyrosine Nitration in Biological Systems
Fmoc-3-nitro-L-tyrosine is a synthetic tool used to study the effects of tyrosine nitration, a post-translational modification that occurs under conditions of nitroxidative stress. This modification can alter protein structure and function, thereby impacting cellular signaling.
Caption: The role of tyrosine nitration in cellular signaling.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 136590-09-5 CAS MSDS (FMOC-3-NITRO-L-TYROSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Technical Guide to the Synthesis and Purification of Fmoc-3-nitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis and purification of N-α-Fmoc-3-nitro-L-tyrosine, a critical building block in modern peptide chemistry and biomedical research. The incorporation of a 3-nitro-tyrosine residue into peptides allows for the investigation of nitroxidative stress, a key factor in various pathologies, and provides a versatile handle for post-synthetic modifications.[1]
Physicochemical and Characterization Data
A summary of the key properties of the starting material and the final product is provided below for easy reference.
| Property | 3-nitro-L-tyrosine | Fmoc-3-nitro-L-tyrosine |
| Chemical Formula | C₉H₁₀N₂O₅ | C₂₄H₂₀N₂O₇ |
| Molecular Weight | 226.19 g/mol | 448.42 g/mol [2] |
| CAS Number | 621-44-3[3] | 136590-09-5[2] |
| Appearance | Yellow solid/crystals | Off-white to yellow solid |
| Melting Point | Not specified | ~143.0 °C[2] |
| Purity (Typical) | ≥98% (after purification) | ≥98% (HPLC) |
Synthesis and Purification Workflow
The synthesis of Fmoc-3-nitro-L-tyrosine is a two-step process commencing with the nitration of L-tyrosine, followed by the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. Each stage requires careful control of reaction conditions to maximize yield and purity, followed by a robust purification protocol.
Experimental Protocols
Safety Precaution: These procedures involve strong acids and organic solvents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 3-nitro-L-tyrosine
This protocol is based on the electrophilic aromatic substitution of L-tyrosine using a nitrating mixture of nitric and sulfuric acids.[4]
Materials:
-
L-tyrosine (5.0 g)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.[4]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[4]
-
Nitration: In a separate cooled beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Add this nitrating mixture dropwise to the cooled L-tyrosine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.[4]
-
Quenching and Precipitation: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-nitro-L-tyrosine will form.[4]
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with three 50 mL portions of cold deionized water to remove residual acids.[4]
-
Drying: Dry the crude product in a vacuum oven at 50 °C.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot deionized water (80-90 °C). Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour. Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[4]
Step 2: Synthesis of Fmoc-3-nitro-L-tyrosine
This protocol adapts a general method for the Fmoc-protection of amino acids using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
Purified 3-nitro-L-tyrosine (1 equivalent)
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)
-
Tetrahydrofuran (THF)
-
1N Sodium Hydroxide (NaOH)
-
Hexane
-
Ethyl Acetate
-
10% Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve 3-nitro-L-tyrosine (approx. 1 mmol / 5 mL) in a 1:1 solution of THF and water.[5]
-
pH Adjustment: Place a pH probe into the solution and adjust the pH to 9.5 with 1N NaOH.[5]
-
Fmoc Protection: While stirring, add Fmoc-OSu in small portions, maintaining the pH at 9.5 with additions of 1N NaOH as needed. The reaction is complete when the pH remains stable.[5]
-
Work-up (Extraction 1): Transfer the reaction mixture to a separatory funnel. Extract three times with hexane to remove unreacted Fmoc-OSu. The desired product remains in the aqueous layer.[5]
-
Precipitation: Combine the aqueous layers and acidify to a pH of 1-2 with 10% HCl. A precipitate of Fmoc-3-nitro-L-tyrosine will form.[5]
-
Work-up (Extraction 2): Extract the product from the acidified aqueous solution five times with ethyl acetate. The product will move into the organic layer.[5]
-
Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[5]
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final high-purity product.[5]
Biological Context: Tyrosine Nitration Pathway
The synthesis of Fmoc-3-nitro-L-tyrosine is significant for studying the biological process of protein tyrosine nitration, a hallmark of "nitroxidative stress." This post-translational modification occurs in vivo primarily through the peroxynitrite-dependent pathway and is implicated in numerous disease states.[6]
Under conditions of oxidative stress, nitric oxide (•NO) and superoxide (O₂•⁻) react rapidly to form peroxynitrite (ONOO⁻).[7] Peroxynitrite itself is a potent oxidant, but its reaction with carbon dioxide (CO₂) is a major pathway that generates highly reactive nitrating intermediates like the nitrogen dioxide radical (•NO₂).[7] These radicals can then perform a one-electron oxidation of a protein's tyrosine residue to form a tyrosyl radical, which subsequently combines with another •NO₂ radical to yield the stable 3-nitrotyrosine modification, potentially altering the protein's structure and function.[8]
References
- 1. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3-nitro-L-tyrosine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-3-nitro-L-tyrosine, a key building block in peptide synthesis and a valuable tool for studying post-translational modifications. This document outlines its chemical properties, detailed experimental protocols for its incorporation into peptides, and the biochemical context of tyrosine nitration.
Core Compound Data
Fmoc-3-nitro-L-tyrosine is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a nitro group is attached to the 3-position of the tyrosine side chain. This modification is instrumental for researchers studying the effects of nitroxidative stress and its role in various physiological and pathological processes.
Table 1: Physicochemical Properties of Fmoc-3-nitro-L-tyrosine
| Property | Value |
| CAS Number | 136590-09-5 |
| Molecular Weight | 448.42 g/mol |
| Molecular Formula | C₂₄H₂₀N₂O₇ |
| Appearance | Light yellow to yellow powder |
| Melting Point | 143 - 174 °C |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-nitro-L-tyrosine is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a 3-nitrotyrosine residue at a specific position within a peptide sequence.[1] The Fmoc protecting group is stable under acidic conditions but readily removed by a mild base, allowing for the sequential addition of amino acids to build the peptide chain.[1] The nitrotyrosine residue serves multiple purposes:
-
Studying Protein Nitration: Incorporating 3-nitro-L-tyrosine into synthetic peptides allows for the creation of models to investigate the effects of nitration on protein structure, function, and interactions.[1] Tyrosine nitration is a post-translational modification associated with oxidative stress and has been implicated in a variety of diseases.[1]
-
Post-Synthetic Modifications: The nitro group can be chemically reduced to an amino group, providing a reactive site for attaching other molecules like fluorescent probes or cross-linking agents.[1]
-
Fluorescence Quenching: The nitrotyrosine residue can act as a fluorescence quencher, which is useful in designing internally quenched fluorescent substrates for enzymatic assays.[1]
Experimental Protocol: Incorporation of Fmoc-3-nitro-L-tyrosine using Manual Fmoc-SPPS
This protocol outlines the manual steps for a single coupling cycle of Fmoc-3-nitro-L-tyrosine to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-3-nitro-L-tyrosine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and by-products.
-
Perform a series of washes with DMF (5-7 times).
-
Perform a series of washes with DCM (3-5 times) and then again with DMF (3-5 times).
-
-
Coupling of Fmoc-3-nitro-L-tyrosine:
-
In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Wash the resin with DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
-
Table 2: Reagents for a Single Coupling Cycle (0.1 mmol scale)
| Reagent | Amount | Purpose |
| Fmoc-protected peptide-resin | 0.1 mmol | Solid support with growing peptide |
| 20% Piperidine in DMF | 5 mL (x2) | Fmoc deprotection |
| Fmoc-3-nitro-L-tyrosine | 0.3 - 0.5 mmol | Amino acid to be coupled |
| HCTU | 0.3 - 0.5 mmol | Coupling reagent |
| DIPEA | 0.6 - 1.0 mmol | Base for activation and coupling |
| DMF | As needed | Solvent and washing |
| DCM | As needed | Washing |
Biochemical Pathway: Peroxynitrite-Mediated Tyrosine Nitration
The formation of 3-nitrotyrosine in biological systems is a marker of nitroxidative stress. A primary pathway for this modification involves the reaction of peroxynitrite (ONOO⁻) with tyrosine residues. Peroxynitrite is a potent oxidizing and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).
The following diagram illustrates the key steps in this biochemical process.
Caption: Peroxynitrite-mediated formation of 3-nitrotyrosine.
Logical Workflow for SPPS
The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating a modified amino acid like Fmoc-3-nitro-L-tyrosine.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
Spectroscopic Analysis of Fmoc-3-nitro-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-3-nitro-L-tyrosine, a critical reagent in solid-phase peptide synthesis (SPPS) and for studying protein nitration. This document details the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Core Spectroscopic Data
The structural integrity and purity of Fmoc-3-nitro-L-tyrosine are paramount for its successful application. The following sections present the expected spectroscopic data based on its chemical structure (Molecular Formula: C₂₄H₂₀N₂O₇, Molecular Weight: 448.42 g/mol ).[1][2]
Mass Spectrometry Data
Mass spectrometry is a fundamental technique to confirm the molecular weight of Fmoc-3-nitro-L-tyrosine. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common method for its analysis and purity assessment.[3] The expected mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are summarized below.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 449.13 | Protonated molecule (Positive ion mode) |
| [M+Na]⁺ | 471.11 | Sodium adduct (Positive ion mode) |
| [M+K]⁺ | 487.09 | Potassium adduct (Positive ion mode) |
| [M-H]⁻ | 447.12 | Deprotonated molecule (Negative ion mode) |
| [M+Cl]⁻ | 483.09 | Chloride adduct (Negative ion mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in the molecule. Below are the expected ¹H and ¹³C NMR chemical shifts for Fmoc-3-nitro-L-tyrosine, typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts are predicted based on the known values for the Fmoc protecting group and the modified tyrosine residue.
¹H NMR Data (Expected Chemical Shifts)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Fmoc) | 7.2 - 7.9 | m | Protons on the fluorenyl rings |
| Aromatic (Nitro-tyrosine) | 7.0 - 8.0 | m | Protons on the nitrated phenyl ring |
| CH (Fmoc) | 4.2 - 4.4 | t | Methine proton of the fluorenyl group |
| CH₂ (Fmoc) | 4.1 - 4.3 | d | Methylene protons adjacent to the oxygen |
| α-CH (Tyrosine) | 4.0 - 4.5 | m | Alpha-proton of the amino acid |
| β-CH₂ (Tyrosine) | 2.9 - 3.2 | m | Beta-protons of the amino acid |
| NH (Amide) | 7.5 - 8.5 | d | Amide proton |
| OH (Carboxylic acid) | 10.0 - 13.0 | br s | Carboxylic acid proton (if not exchanged) |
| OH (Phenolic) | 9.0 - 11.0 | br s | Phenolic hydroxyl proton (if not exchanged) |
¹³C NMR Data (Expected Chemical Shifts)
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (Carboxylic acid) | 170 - 175 | Carboxylic acid carbon |
| Carbonyl (Urethane) | 155 - 157 | Urethane carbonyl carbon |
| Aromatic (Fmoc) | 120 - 145 | Carbons of the fluorenyl rings |
| Aromatic (Nitro-tyrosine) | 115 - 150 | Carbons of the nitrated phenyl ring |
| CH (Fmoc) | 46 - 48 | Methine carbon of the fluorenyl group |
| CH₂ (Fmoc) | 66 - 68 | Methylene carbon adjacent to oxygen |
| α-CH (Tyrosine) | 55 - 60 | Alpha-carbon of the amino acid |
| β-CH₂ (Tyrosine) | 35 - 40 | Beta-carbon of the amino acid |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following sections outline general protocols for NMR and Mass Spectrometry analysis of Fmoc-3-nitro-L-tyrosine.
Mass Spectrometry (LC-MS) Protocol
Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight and assess the purity of the compound.
-
Sample Preparation : Dissolve a small amount of Fmoc-3-nitro-L-tyrosine (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Chromatographic Separation :
-
Column : Use a C18 reverse-phase HPLC column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[4]
-
Gradient : A common gradient would be to start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compound.
-
Flow Rate : A typical flow rate is 0.2-1.0 mL/min.
-
-
Mass Spectrometry Analysis :
-
Ionization Source : Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mode : Acquire data in both positive and negative ion modes to observe different adducts.
-
Mass Analyzer : A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio.
-
Data Analysis : The resulting mass spectrum should be analyzed for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
NMR Spectroscopy Protocol
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
Sample Preparation :
-
Dissolve 5-10 mg of Fmoc-3-nitro-L-tyrosine in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
For peptide samples, concentrations of 1-5 mM are often required.[5]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition :
-
Spectrometer : Use a high-field NMR spectrometer (e.g., 300-600 MHz) for better resolution.[6]
-
Experiments : Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed structural information, two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to assign all proton and carbon signals unambiguously.
-
-
Data Processing and Analysis :
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the role of Fmoc-3-nitro-L-tyrosine in peptide synthesis.
References
- 1. Fmoc-3-nitro-L-tyrosine | C24H20N2O7 | CID 2756119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. rsc.org [rsc.org]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which provides a gentle and orthogonal protection strategy.[3][] This characteristic has revolutionized the synthesis of complex peptides and other organic molecules, enabling the production of high-purity compounds for research, diagnostics, and therapeutic applications.[3][5] This technical guide provides a comprehensive exploration of the Fmoc group's central role, delving into its chemical principles, detailed experimental protocols, quantitative data, and the logical workflows that underpin its application.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its ability to temporarily block a reactive amine functional group, preventing it from participating in unwanted side reactions during a synthetic sequence.[6] In the context of peptide synthesis, it protects the α-amino group of an amino acid, allowing for the controlled, stepwise formation of peptide bonds.[7]
The key to the Fmoc strategy is its orthogonality to many other classes of protecting groups.[8] While the Fmoc group is readily cleaved by mild bases, it remains stable under the acidic conditions often used to remove side-chain protecting groups.[5][9] This orthogonality is fundamental to the widely used Fmoc/tBu (tert-butyl) strategy in SPPS, where the temporary Nα-Fmoc group is removed in each cycle under basic conditions, while the "permanent" acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage step.[1][10]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced onto a primary or secondary amine by reaction with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][3] The reaction, often carried out under basic conditions (Schotten-Baumann conditions), involves the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.[8] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[1]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5][11] A mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[1][7] This initiates an elimination cascade, resulting in the release of the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][12] The liberated DBF is a reactive species that is trapped by the secondary amine base (e.g., piperidine) to form a stable adduct.[13] This adduct has a strong UV absorbance, which is a highly useful feature for the real-time monitoring of the deprotection reaction.[2][3]
Quantitative Data in Fmoc Synthesis
The efficiency of Fmoc group removal is critical for the success of a synthesis. Incomplete deprotection leads to the formation of deletion sequences in peptides, which can be difficult to separate from the desired product.[11] The deprotection process can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[3]
| Parameter | Value | Conditions | Reference |
| UV Absorbance Maximum of DBF-Piperidine Adduct | ~301 nm | In DMF | [3][11] |
| Typical Fmoc Deprotection Time | 5 - 20 minutes | 20% Piperidine in DMF | [1] |
| Faster Deprotection Time | 1 - 5 minutes | 2% DBU, 2% Piperidine in DMF | [1] |
| Yield of Deprotection Step | >95% | Standard Conditions | [1] |
| Purity after Deprotection | >98% | Standard Conditions | [1] |
Deprotection Kinetics with Different Bases
The choice of base can influence the kinetics of Fmoc removal. While piperidine is the standard, other bases have been investigated.
| Base (in DMF) | Deprotection Efficiency (10 min) on Fmoc-L-Arginine(Pbf)-OH | Deprotection Efficiency (7 min) on Fmoc-L-Leucine-OH | Reference |
| 4-Methylpiperidine | ~95% | ~100% | [14] |
| Piperidine | ~95% | ~100% | [14] |
| Piperazine | ~90% | ~100% | [14] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of Fmoc chemistry.
Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)
-
Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[1]
-
Addition of Fmoc-OSu : Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]
-
Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]
-
Acidification : Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.[1]
-
Extraction and Purification : Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[1]
Protocol for a Single Cycle of Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support.[1]
-
Resin Preparation : Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel. Swell the resin in DMF for at least 30-60 minutes with occasional agitation.[1]
-
Fmoc Deprotection :
-
Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Amino Acid Coupling :
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Repeat : The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
Protocol for Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing : After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[1]
-
Cleavage : Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS).[7] Add this solution to the resin and stir at room temperature for 2-3 hours.[7]
-
Peptide Precipitation : Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[1]
-
Isolation and Drying : Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[1]
Visualizing Workflows and Mechanisms in Fmoc Synthesis
Diagrams are essential for visualizing the complex processes involved in Fmoc-based synthesis.
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern organic synthesis, particularly for the construction of peptides.[1][3] Its unique combination of stability to acid and lability to mild base provides a robust and versatile orthogonal protection strategy.[8][9] A thorough understanding of the principles of Fmoc chemistry, coupled with meticulously executed experimental protocols, is essential for researchers, scientists, and drug development professionals to harness its full potential in synthesizing high-purity peptides and other complex molecules for a wide array of applications.[3][] The ability to monitor the synthesis in real-time through UV spectroscopy further enhances the reliability and efficiency of Fmoc-based methods.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Fmoc-3-nitro-L-tyrosine: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-nitro-L-tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a nitrated tyrosine residue. This modification is instrumental in studying post-translational modifications, protein structure and function, and in the development of novel therapeutic peptides. The nitro group can serve as a handle for further chemical modifications or act as a fluorescence quencher. Ensuring the stability and purity of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability of Fmoc-3-nitro-L-tyrosine, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fmoc-3-nitro-L-tyrosine is presented in the table below.
| Property | Value |
| CAS Number | 136590-09-5 |
| Molecular Formula | C₂₄H₂₀N₂O₇ |
| Molecular Weight | 448.42 g/mol |
| Appearance | Light yellow to yellow powder |
| Melting Point | Approximately 143-161 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
Stability Profile
The stability of Fmoc-3-nitro-L-tyrosine is influenced by several factors, including temperature, moisture, pH, and light exposure.
Solid-State Stability
In its solid, crystalline form, Fmoc-3-nitro-L-tyrosine is relatively stable when stored under appropriate conditions.
| Storage Condition | Duration | Observed Stability |
| 2-8°C, dry, sealed | Long-term | Stable. This is the universally recommended storage condition by suppliers.[1] |
| Room Temperature | Short-term | While not ideal for long-term storage, it is generally considered stable for short periods, such as during shipping. |
Solution Stability
Fmoc-3-nitro-L-tyrosine is less stable in solution compared to its solid state. The rate of degradation is dependent on the solvent, pH, and temperature.
| Solvent | pH | Temperature | Stability Considerations |
| DMF, NMP | Neutral | Room Temperature | The Fmoc group is susceptible to cleavage in the presence of basic impurities often found in these solvents. Solutions should be prepared fresh. |
| Aqueous Buffers | Acidic (pH < 7) | Room Temperature | Generally stable for short periods. |
| Aqueous Buffers | Basic (pH > 7) | Room Temperature | The Fmoc group is labile and will be cleaved.[2][3] |
Recommended Storage and Handling
To ensure the integrity and purity of Fmoc-3-nitro-L-tyrosine, the following storage and handling procedures are recommended:
Potential Degradation Pathways
Fmoc-3-nitro-L-tyrosine can degrade through several pathways, primarily involving the Fmoc protecting group and the nitrotyrosine moiety.
-
Base-catalyzed Fmoc Cleavage: The most common degradation pathway is the cleavage of the Fmoc group under basic conditions, a reaction intentionally utilized in SPPS.[2][3] This results in the formation of 3-nitro-L-tyrosine and a dibenzofulvene-piperidine adduct (if piperidine is the base).
-
Thermal Fmoc Cleavage: At elevated temperatures (e.g., 120°C in DMSO), the Fmoc group can be cleaved without the need for a base.[4]
-
Photolysis of Nitrotyrosine: The 3-nitrotyrosine moiety is susceptible to photolysis upon exposure to UV light, which can generate highly oxidizing species like hydroxyl radicals.[5][6] This can lead to further degradation of the molecule and other components in a reaction mixture.
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond can be hydrolyzed, although this is less common under typical handling conditions.
Experimental Protocols for Stability Assessment
To evaluate the stability of Fmoc-3-nitro-L-tyrosine, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Acidic and Basic Hydrolysis
-
Objective: To assess the stability of Fmoc-3-nitro-L-tyrosine in acidic and basic environments.
-
Methodology:
-
Prepare a stock solution of Fmoc-3-nitro-L-tyrosine in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. Incubate at 60°C.
-
For basic hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL. Keep at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots before HPLC analysis.
-
Analyze by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of Fmoc-3-nitro-L-tyrosine to oxidation.
-
Methodology:
-
Prepare a stock solution of Fmoc-3-nitro-L-tyrosine.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at various time points.
-
Analyze by HPLC.
-
Thermal Degradation
-
Objective: To determine the effect of elevated temperature on the stability of Fmoc-3-nitro-L-tyrosine in both solid and solution states.
-
Methodology:
-
Solid State: Place a known amount of solid Fmoc-3-nitro-L-tyrosine in a controlled temperature oven at, for example, 60°C.
-
Solution State: Prepare a solution of Fmoc-3-nitro-L-tyrosine in a suitable solvent and incubate at 60°C.
-
Withdraw samples at various time points. For the solid sample, dissolve a weighed amount in a suitable solvent before analysis.
-
Analyze by HPLC.
-
Photostability Testing
-
Objective: To assess the stability of Fmoc-3-nitro-L-tyrosine upon exposure to light.
-
Methodology:
-
Expose solid Fmoc-3-nitro-L-tyrosine and a solution of the compound to a light source that meets the ICH Q1B guideline requirements. This typically involves exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC.
-
Analytical Methods for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact Fmoc-3-nitro-L-tyrosine from its potential degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at multiple wavelengths is recommended to monitor both the parent compound and potential degradation products. For 3-nitrotyrosine and its derivatives, detection at approximately 274 nm and 356 nm can be specific.[7]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation information.
Conclusion
The stability of Fmoc-3-nitro-L-tyrosine is critical for its successful application in peptide synthesis and other research areas. By adhering to the recommended storage conditions of 2-8°C in a dry, dark environment, the integrity of the solid compound can be maintained. When in solution, the compound is more susceptible to degradation, particularly through base-catalyzed cleavage of the Fmoc group and photolysis of the nitrotyrosine moiety. Therefore, solutions should be prepared fresh and protected from light and basic conditions. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for a thorough understanding of the stability profile of Fmoc-3-nitro-L-tyrosine and for ensuring the quality and reliability of experimental results.
References
- 1. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. UV photolysis of 3-nitrotyrosine generates highly oxidizing species: a potential source of photooxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. recipp.ipp.pt [recipp.ipp.pt]
Whitepaper: A Technical Guide to 3-Nitrotyrosine as a Post-Translational Modification Mimic
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein tyrosine nitration, the addition of a nitro (-NO2) group to a tyrosine residue to form 3-nitrotyrosine (3-NT), is a stable post-translational modification (PTM) resulting from nitroxidative stress.[1] Initially regarded primarily as a biomarker for cellular damage associated with diseases like neurodegeneration and atherosclerosis, emerging evidence has illuminated a more nuanced role for 3-NT in cellular signaling.[2][3][4] This modification alters the physicochemical properties of the tyrosine residue in ways that can functionally mimic tyrosine phosphorylation, a canonical PTM crucial for signal transduction. This guide provides a detailed theoretical basis for this mimicry, summarizing the biochemical properties, functional consequences, and experimental methodologies relevant to the study of 3-NT in a research and drug development context.
The Biochemical Formation of 3-Nitrotyrosine
The formation of 3-NT in biological systems is a hallmark of "nitroxidative stress," a state where the production of reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses.[2] The primary mechanisms involve free radical-mediated reactions.[5]
2.1 Peroxynitrite-Mediated Pathway The most widely recognized pathway involves peroxynitrite (ONOO⁻), which is formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[1][6] Peroxynitrite, particularly in its protonated form (ONOOH), can directly nitrate tyrosine.[7] However, the dominant mechanism is believed to be a two-step radical process:
-
Formation of a Tyrosyl Radical (Tyr•): An oxidant, such as the carbonate radical (CO₃•⁻) derived from the reaction of peroxynitrite with CO₂, abstracts a hydrogen atom from the phenolic group of tyrosine, forming a tyrosyl radical.[5]
-
Radical-Radical Recombination: The tyrosyl radical then reacts rapidly with nitrogen dioxide (•NO₂), another product of peroxynitrite chemistry, to yield 3-nitrotyrosine.[1][5]
2.2 Peroxidase-Mediated Pathways Peroxynitrite-independent pathways also contribute to 3-NT formation. Heme peroxidases, such as myeloperoxidase, can utilize hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻), generating nitrogen dioxide (•NO₂) and leading to tyrosine nitration.[2][5]
2.3 Other Mechanisms In hydrophobic environments like membranes, •NO can react with molecular oxygen to form •NO₂, which can participate in nitration.[5] Additionally, photochemical reactions involving riboflavin and nitrite can induce tyrosine nitration.[8]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-3-nitro-L-tyrosine: From Supplier to Synthesis and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-3-nitro-L-tyrosine, a critical reagent for researchers studying the effects of protein nitration in various physiological and pathological contexts. This document details commercially available sources, purity specifications, and in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the key signaling pathway associated with protein tyrosine nitration.
Supplier and Purity Information
Fmoc-3-nitro-L-tyrosine is readily available from several reputable suppliers. The purity of this reagent is paramount for the successful synthesis of high-quality peptides and for obtaining reliable experimental results. High-performance liquid chromatography (HPLC) is the most common method used to assess the purity of commercially available Fmoc-3-nitro-L-tyrosine.
| Supplier | Stated Purity | Method of Analysis |
| Sigma-Aldrich | ≥97.0% | HPLC[1] |
| Chem-Impex | ≥98% | HPLC[2] |
| Santa Cruz Biotechnology | Not specified, refer to Certificate of Analysis | Not specified[3] |
| Biosynth | Not specified, refer to product details | Not specified[4] |
| BLDpharm | 98% | Not specified[5] |
| Carl ROTH | Not specified, refer to Certificate of Analysis | Not specified[6] |
Note: It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information.[1][3] Beyond the main compound's purity, it is crucial to consider the presence of other potential impurities in Fmoc-amino acids that can affect peptide synthesis, such as free amino acids, dipeptides, and β-alanyl impurities.[7] Specialized analytical methods may be required to detect impurities like acetic acid, which are not readily identified by standard HPLC.[7]
Experimental Protocols
The primary application of Fmoc-3-nitro-L-tyrosine is in solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides.[8] The Fmoc protecting group is stable during peptide bond formation but can be readily removed with a mild base, enabling the stepwise addition of amino acids to a growing peptide chain on a solid support.[8]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of Fmoc-based SPPS.
References
- 1. theadl.com [theadl.com]
- 2. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physical Characteristics of Fmoc-3-nitro-L-tyrosine Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of Fmoc-3-nitro-L-tyrosine powder, a critical amino acid derivative utilized in peptide synthesis and drug development.[1] This document details its physical properties, solubility, and storage conditions, and includes standardized experimental protocols for their determination. A workflow diagram illustrates its application in Solid-Phase Peptide Synthesis (SPPS).
Core Physical and Chemical Properties
Fmoc-3-nitro-L-tyrosine is a derivative of the amino acid tyrosine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a nitro group on the phenyl ring.[1] This unique structure makes it a valuable building block for creating bioactive peptides and enzyme inhibitors.[1]
Data Summary:
The key quantitative physical and chemical properties of Fmoc-3-nitro-L-tyrosine powder are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₂₄H₂₀N₂O₇ |
| Molecular Weight | 448.42 g/mol |
| Appearance | Light yellow to yellow powder/solid[1][2] |
| Melting Point | 143 - 174 °C (literature values vary)[1] |
| Boiling Point (Predicted) | 704.4 ± 60.0 °C[2] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³[2] |
| Optical Rotation | [a]D20 = 15 ± 4º[1] |
| Purity (Typical) | ≥ 98% (HPLC)[1] |
Solubility Profile
Fmoc-3-nitro-L-tyrosine powder is soluble in a range of organic solvents. Its solubility is a critical factor for its use in synthesis protocols.
Qualitative Solubility Data:
-
Soluble in:
Storage and Handling
Proper storage and handling are essential to maintain the integrity and stability of the compound.
-
Storage Temperature: Store in a dry environment at 2-8°C.[2]
-
Handling: Standard laboratory precautions should be observed. This includes using personal protective equipment (PPE) such as gloves and safety glasses.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical characteristics of Fmoc-3-nitro-L-tyrosine powder.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid powder using a melting point apparatus.[3][4][5]
Objective: To determine the temperature range over which the Fmoc-3-nitro-L-tyrosine powder transitions from a solid to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Fmoc-3-nitro-L-tyrosine powder (ensure it is completely dry)
-
Spatula
-
Long glass tube (for packing)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry Fmoc-3-nitro-L-tyrosine powder onto a clean, dry surface.[4]
-
Gently tap the open end of a capillary tube into the powder to collect a small amount.[4]
-
Invert the capillary tube and tap the sealed end on a hard surface to cause the solid to fall to the bottom.[4]
-
Drop the capillary tube, sealed end down, through a long glass tube to firmly pack the powder.[4]
-
-
Apparatus Setup and Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[3][5]
-
If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[5][6]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]
-
Observe the sample through the viewing eyepiece.[3]
-
-
Data Recording:
Qualitative Solubility Testing
This protocol describes a method for determining the solubility of Fmoc-3-nitro-L-tyrosine powder in various solvents.
Objective: To qualitatively assess whether the compound is soluble in a given solvent.
Materials:
-
Fmoc-3-nitro-L-tyrosine powder
-
A selection of solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Add approximately 10-20 mg of Fmoc-3-nitro-L-tyrosine powder to a clean, dry test tube.
-
-
Solvent Addition:
-
Add 1 mL of the selected solvent to the test tube.
-
-
Mixing:
-
Agitate the mixture by tapping the test tube or using a vortex mixer for 30-60 seconds.[7]
-
-
Observation:
-
Visually inspect the solution.
-
If the solid completely disappears, leaving a clear solution, the compound is considered soluble .
-
If solid particles remain suspended or settled at the bottom, the compound is considered insoluble or sparingly soluble .
-
-
Repeat:
-
Repeat the procedure for each solvent to be tested.
-
Mandatory Visualizations
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-nitro-L-tyrosine is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the α-amino group of the tyrosine derivative, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[8][9] The process is cyclical, involving deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing steps.[10]
Caption: Simplified workflow of Fmoc-3-nitro-L-tyrosine incorporation in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Melting Points - Procedure [jove.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes: Solid-Phase Synthesis of Peptides Containing 3-Nitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of Fmoc-3-nitro-L-tyrosine into synthetic peptides using manual Fmoc-based solid-phase peptide synthesis (SPPS). 3-Nitro-L-tyrosine is a critical post-translational modification that serves as a biomarker for nitroxidative stress and is implicated in various physiological and pathological signaling pathways.[1][2] The synthesis of peptides containing this residue is essential for studying its effects on protein structure, function, and cell signaling.[3] This protocol covers all stages from resin preparation to final peptide cleavage and purification, offering quantitative data and troubleshooting guidelines for successful synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common and versatile method for preparing synthetic peptides.[4] The Fmoc group provides temporary Nα-protection and is readily removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing chain anchored on a solid support.[1][4]
The incorporation of modified amino acids, such as 3-nitro-L-tyrosine, allows researchers to create specific tools for biological investigation. Tyrosine nitration, the addition of a nitro (-NO2) group to the phenolic ring of tyrosine, is a consequence of cellular exposure to reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[1][5][6] This modification can profoundly alter protein function by interfering with normal tyrosine phosphorylation signaling cascades, which are fundamental to cellular regulation.[3][6][7] Synthesizing peptides with precisely placed 3-nitro-L-tyrosine residues enables detailed studies of nitration's impact on enzyme activity, protein-protein interactions, and cell death pathways.[8]
Fmoc-3-nitro-L-tyrosine is commercially available and can be incorporated using standard coupling reagents.[9][10] However, the electron-withdrawing nature of the nitro group can influence reactivity, and care must be taken to ensure efficient coupling and minimize potential side reactions.[10] This protocol outlines a robust methodology for the manual synthesis of such peptides.
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and reaction times may be adjusted for different scales.
Resin Selection and Preparation
The choice of resin determines the C-terminal functionality of the final peptide.[1][11]
-
For C-terminal carboxyl group: Use Wang or 2-Chlorotrityl chloride resin.
-
For C-terminal amide: Use Rink Amide or Sieber amide resin.[11]
Protocol: Resin Swelling
-
Place the selected resin (0.1 mmol) into a fritted syringe or specialized reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~5 mL) to the resin.
-
Agitate the resin using a shaker or manual swirling for 30-60 minutes at room temperature to ensure proper swelling.
-
Drain the DMF completely using vacuum or nitrogen pressure.
Fmoc-SPPS Cycle
The synthesis proceeds through iterative cycles of deprotection and coupling.
Diagram: Fmoc-SPPS Workflow
Protocol: Nα-Fmoc Deprotection
-
To the swelled resin, add 20% (v/v) piperidine in DMF (~5 mL).
-
Agitate for 3-5 minutes, then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF (~5 mL).
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Protocol: Coupling of Fmoc-3-nitro-L-tyrosine
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-3-nitro-L-tyrosine (4 eq., 0.4 mmol) and an activating agent such as HOBt (1-hydroxybenzotriazole) (4 eq., 0.4 mmol) in DMF (~3 mL).
-
Add a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 eq., 0.39 mmol) and DIPEA (N,N-Diisopropylethylamine) (8 eq., 0.8 mmol).
-
-
Agitate the activation mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm reaction completion, perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Drain the coupling solution and wash the peptide-resin with DMF (3 x 5 mL).
| Parameter | Value/Reagent | Notes |
| Synthesis Scale | 0.1 mmol | Adjust reagents for different scales. |
| Fmoc-AA Equiv. | 2 - 4 eq. | Higher equivalents may be needed for difficult couplings.[10] |
| Coupling Reagent | HBTU / HATU / DIC | HBTU and HATU are highly efficient and fast-acting.[10] |
| Additive | HOBt / Oxyma | Suppresses racemization and improves efficiency.[12] |
| Base | DIPEA | Used in 2-fold excess relative to the amino acid. |
| Solvent | DMF | Ensure anhydrous grade for best results. |
| Reaction Time | 1 - 2 hours | Can be extended for sterically hindered couplings. |
| Temperature | Room Temperature | Heating (e.g., 60°C) can be used for difficult sequences.[13] |
| Table 1: Recommended Coupling Parameters for Fmoc-3-nitro-L-tyrosine. |
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Protocol: Cleavage from Resin
-
Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it thoroughly under vacuum for at least 1 hour.
-
In a fume hood, prepare a fresh cleavage cocktail. The composition depends on the other amino acids present in the sequence.
-
Add the cleavage cocktail (~5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
| Cocktail Name | Composition (v/v) | Recommended Use |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose; suitable for peptides containing sensitive residues like Trp, Met, or Cys.[7] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for peptides containing Arg(Pbf/Pmc).[7] |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | For simple peptides without sensitive residues.[13] |
| Table 2: Common TFA Cleavage Cocktails. (TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol). |
Peptide Precipitation and Purification
Protocol: Peptide Precipitation
-
Concentrate the TFA filtrate to a small volume using a stream of nitrogen or rotary evaporation.
-
Add the concentrated solution dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum to remove all residual ether.
Protocol: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.
-
Monitor the elution at 220 nm and 356 nm (the latter is specific for 3-nitrotyrosine).[15]
-
Collect fractions containing the pure peptide, pool them, and lyophilize to obtain a dry, white powder.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Biological Context: Tyrosine Nitration in Cell Signaling
Tyrosine nitration is a non-enzymatic post-translational modification that occurs under conditions of nitroxidative stress. The primary pathway involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻), which can then nitrate the ortho position of the tyrosine phenol ring.[1][5][6]
This modification is significant because it can block or mimic tyrosine phosphorylation, a key event in numerous signaling cascades regulated by tyrosine kinases.[6][16] By adding a bulky, electron-withdrawing nitro group, nitration can alter a protein's conformation and function, often leading to inhibition of its activity.[1][2] This interference with phosphorylation-dependent signaling is implicated in the pathology of various diseases, including neurodegenerative and cardiovascular disorders.[2][17]
Diagram: Peroxynitrite-Mediated Tyrosine Nitration Pathway
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein tyrosine nitration in cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Incorporating Fmoc-3-nitro-L-tyrosine to Study Protein Nitration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a significant post-translational modification (PTM) implicated in a wide range of physiological and pathological processes.[1][2][3][4] This modification can alter protein structure, function, and signaling, and has been associated with conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6] The site-specific incorporation of 3-nitro-L-tyrosine into peptides and proteins using Fmoc-3-nitro-L-tyrosine in solid-phase peptide synthesis (SPPS) provides a powerful tool to investigate the precise functional consequences of this modification.[7][8]
These application notes provide detailed protocols for the incorporation of Fmoc-3-nitro-L-tyrosine into synthetic peptides and their subsequent use in studying protein nitration.
Signaling Pathways and Experimental Workflow
To understand the context and application of incorporating Fmoc-3-nitro-L-tyrosine, it is crucial to visualize the relevant biological pathways and the experimental workflow.
Caption: General signaling pathway leading to protein tyrosine nitration.
Caption: Experimental workflow for synthesizing and utilizing nitrated peptides.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the synthesis and analysis of peptides containing 3-nitro-L-tyrosine.
Table 1: Mass Spectrometry Data for 3-Nitrotyrosine
| Parameter | Value | Reference |
| Molecular Weight of Fmoc-3-nitro-L-tyrosine | 448.43 g/mol | [8] |
| Mass of 3-nitrotyrosine residue in a peptide | 226.06 Da | [2] |
| Common m/z of protonated native 3-nitrotyrosine ([M+H]⁺) | 227 | [2] |
Table 2: HPLC-DAD Quantification of Protein Nitration
| Nitrated Protein Standard | Nitration Degree (ND) | Ratio of Absorbance (A₃₅₇/A₂₈₀) |
| Nitro-(0.08)-BSA | 0.004 | ~0.02 |
| Nitro-(0.6)-BSA | 0.027 | ~0.1 |
| Nitro-(1.1)-BSA-1 | 0.051 | ~0.18 |
| Nitro-(1.3)-BSA | 0.060 | ~0.22 |
| Nitro-(2.1)-BSA | 0.098 | ~0.35 |
| Nitro-(2.8)-BSA | 0.133 | ~0.45 |
| Nitro-(4.0)-BSA | 0.189 | ~0.6 |
| Nitro-(8.2)-BSA | 0.389 | ~1.1 |
| Nitro-(10.1)-BSA | 0.482 | ~1.3 |
| Nitro-(0.2)-OVA | 0.018 | ~0.08 |
| ND is defined as the average number of nitrotyrosine residues divided by the total number of tyrosine residues in a protein molecule.[9][10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Nitrotyrosine Containing Peptide
This protocol outlines the manual synthesis of a peptide containing 3-nitro-L-tyrosine using Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[11]
-
Fmoc-protected amino acids, including Fmoc-3-nitro-L-tyrosine
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[11]
-
Reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[12]
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For coupling of Fmoc-3-nitro-L-tyrosine, the unprotected hydroxyl group can be used, but in situ protection strategies may improve yields for longer peptides.[7]
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat for Subsequent Amino Acids:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.
-
Agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Protocol 2: Purification and Characterization of the Nitrated Peptide
Materials:
-
Crude synthetic peptide
-
Solvents for HPLC: Water with 0.1% TFA (Solvent A), Acetonitrile with 0.1% TFA (Solvent B)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by HPLC:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B.
-
Monitor the elution at 220 nm and 357 nm (the latter is specific for 3-nitrotyrosine).[9]
-
Collect the fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.
-
Perform tandem mass spectrometry (MS/MS) to verify the peptide sequence and confirm the position of the 3-nitrotyrosine residue. The fragmentation pattern will show a mass shift of +45 Da for the nitrated tyrosine residue.
-
Logical Relationships in Studying Protein Nitration
The following diagram illustrates the logical flow for investigating the impact of site-specific protein nitration.
Caption: Logical framework for studying the effects of site-specific nitration.
Conclusion
The use of Fmoc-3-nitro-L-tyrosine in solid-phase peptide synthesis is an invaluable technique for researchers studying the functional consequences of protein tyrosine nitration. By enabling the synthesis of peptides with site-specifically incorporated 3-nitrotyrosine, this approach allows for precise investigations into how this modification impacts protein structure, enzyme activity, and cellular signaling pathways. The protocols and data provided herein serve as a comprehensive guide for the successful application of this powerful tool in academic and industrial research settings.
References
- 1. Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 9. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc-3-nitro-L-tyrosine in Fluorescence Quenching Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-nitro-L-tyrosine is an invaluable derivative of the amino acid tyrosine, engineered for seamless integration into peptides via solid-phase peptide synthesis (SPPS).[1] A key feature of the 3-nitrotyrosine residue is its ability to function as an effective fluorescence quencher.[2] This property is harnessed in the design of fluorogenic, internally quenched peptide substrates for the study of enzyme kinetics, particularly for proteases.
These substrates are synthesized based on the principle of Förster Resonance Energy Transfer (FRET).[3][4][5] A fluorescent donor molecule and the 3-nitrotyrosine quencher are strategically positioned at opposite ends of an enzyme-specific cleavage sequence within a peptide. In the intact peptide, the close proximity of the donor and quencher (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited donor to the quencher, resulting in the suppression of fluorescence.[6] Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in fluorescence emission from the donor. This direct relationship between substrate cleavage and fluorescence signal provides a continuous and sensitive method for monitoring enzyme activity in real-time.
A commonly utilized FRET pair in this context is the anthraniloyl (o-aminobenzoyl) group as the fluorescent donor and 3-nitrotyrosine as the quenching acceptor.[7] The anthraniloyl group can be excited at approximately 320 nm, with a resulting emission peak around 420 nm, a spectral range that typically avoids interference from enzyme and other peptide components.[7]
Signaling Pathway Context: Caspase-3 Mediated Apoptosis
One critical application for these fluorogenic substrates is in the study of apoptosis, or programmed cell death. A key executioner enzyme in this pathway is Caspase-3. In response to either intrinsic (mitochondrial) or extrinsic (death receptor) signals, initiator caspases (like caspase-8 and caspase-9) are activated. These, in turn, cleave and activate effector caspases, including caspase-3. Activated caspase-3 is then responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9] Monitoring caspase-3 activity with a specific fluorogenic substrate provides a direct measure of this critical step in the apoptotic cascade.
Experimental Workflow for a Caspase-3 FRET Assay
The general workflow for determining caspase-3 activity and evaluating potential inhibitors using a 3-nitrotyrosine quenched substrate is outlined below. This process involves preparing the enzyme and substrate, initiating the reaction, and monitoring the resulting change in fluorescence over time.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mmp substrate | Sigma-Aldrich [sigmaaldrich.com]
- 5. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for the Synthesis and Use of Kinase Substrates Containing 3-Nitrotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine nitration, the addition of a nitro group to the ortho position of the phenolic ring of tyrosine, is a post-translational modification increasingly recognized for its role in cellular signaling and pathology. This modification, forming 3-nitrotyrosine (3-NT), can arise from reactions involving reactive nitrogen species (RNS) and is often considered a marker of nitrosative stress. The presence of 3-NT within a kinase substrate can significantly alter its interaction with the kinase, potentially inhibiting or, in some cases, modifying the phosphorylation event. This has profound implications for signaling pathways where tyrosine phosphorylation is a key regulatory step.[1][2]
These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of peptide-based kinase substrates containing 3-nitrotyrosine. Furthermore, we describe methods for utilizing these substrates in in vitro kinase assays to investigate the impact of tyrosine nitration on enzyme kinetics and to screen for potential therapeutic agents that modulate these interactions.
Data Presentation
Table 1: Summary of Solid-Phase Peptide Synthesis (SPPS) of a Model 3-Nitrotyrosine Kinase Substrate
| Parameter | Value | Method/Instrument |
| Peptide Sequence | Ac-KVEKIGEG(3-NO₂-Y)GVVYK-NH₂ | Model Src Substrate |
| Synthesis Scale | 0.1 mmol | Manual or Automated Synthesizer |
| Resin | Rink Amide MBHA | Substitution: 0.5 mmol/g |
| Crude Yield | 185 mg | Gravimetric |
| Crude Purity | ~65% | RP-HPLC (214 nm) |
| Purified Yield | 82 mg (41% of crude) | Preparative RP-HPLC |
| Final Purity | >98% | Analytical RP-HPLC (214 nm) |
| Identity Confirmation | Expected: 1645.8 Da, Found: 1645.9 Da | ESI-MS |
Table 2: RP-HPLC Purification and Analysis Parameters
| Parameter | Analytical | Preparative |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 15-45% B over 40 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 214 nm, 280 nm, 356 nm | 214 nm, 280 nm |
| Retention Time | ~18.5 min | ~25 min |
Table 3: Kinetic Analysis of Src Kinase with Native and Nitrated Peptide Substrates
| Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat/Km (M⁻¹s⁻¹) |
| Native Peptide | 150 ± 25 | 850 ± 50 | 9.4 x 10³ |
| 3-NO₂-Tyr Peptide | 450 ± 40 | 420 ± 30 | 1.6 x 10³ |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Nitrotyrosine Containing Peptide
This protocol describes the manual synthesis of a model peptide substrate for the Src kinase family, Ac-KVEKIGEG(3-NO₂-Y)GVVYK-NH₂, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-3-nitrotyrosine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic Anhydride
-
Pyridine
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (beads should be yellow). If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-3-nitrotyrosine at the desired position.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride/pyridine/DMF (1:2:7) and shake for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the 3-Nitrotyrosine Peptide
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA
-
Preparative and analytical RP-HPLC system with UV detector
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Purify the peptide using preparative RP-HPLC with the gradient conditions outlined in Table 2.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC (Table 2) to assess purity.
-
Pool fractions with >95% purity.
-
-
Lyophilization: Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Identity Confirmation:
-
Dissolve a small amount of the purified peptide in an appropriate solvent.
-
Analyze by mass spectrometry to confirm the molecular weight matches the theoretical mass.
-
Protocol 3: In Vitro Kinase Assay
This protocol describes a radiometric filter-binding assay to determine the kinetic parameters of a kinase with the synthetic peptide substrates.[3]
Materials:
-
Recombinant active kinase (e.g., Src)
-
Native and 3-nitrotyrosine containing synthetic peptide substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP
-
Phosphocellulose filter paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup:
-
Prepare a series of dilutions of the peptide substrate in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase (e.g., 50 ng) and the peptide substrate at various concentrations.
-
Include controls (no enzyme, no substrate).
-
-
Initiate Reaction:
-
Start the reaction by adding an ATP mix containing unlabeled ATP and [γ-³²P]ATP (final concentration e.g., 100 µM).
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate at 30°C for a time determined to be in the linear range of the reaction (e.g., 10-20 minutes).
-
Stop Reaction and Spot:
-
Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto the phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Detection and Analysis:
-
Air dry the filter paper and quantify the incorporated radioactivity using a scintillation counter.
-
Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Workflow for the synthesis and purification of a 3-nitrotyrosine containing peptide.
Caption: Workflow for a radiometric in vitro kinase assay.
Caption: Crosstalk between JAK-STAT signaling and tyrosine nitration.
References
Application Notes: Site-Specific Protein Modification Using Fmoc-3-nitro-L-tyrosine
Introduction
Fmoc-3-nitro-L-tyrosine is a versatile amino acid derivative crucial for peptide synthesis and the development of advanced bioconjugates.[1] It enables the precise, site-specific incorporation of a nitro group into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] This nitro group serves as a versatile chemical handle. It can be selectively reduced to an amine (3-aminotyrosine), which can then be further modified for various applications, including the attachment of fluorescent probes, cross-linking agents, or therapeutic payloads.[2]
The nitration of tyrosine residues is a naturally occurring post-translational modification associated with oxidative stress and is implicated in various diseases.[3][4] Therefore, incorporating 3-nitrotyrosine into synthetic peptides allows researchers to create models to study the specific effects of this modification on protein structure, function, and signaling pathways.[2]
Core Applications
-
Studying Post-Translational Modifications (PTMs) : Create peptide and protein models to investigate the functional consequences of tyrosine nitration, a key biomarker of nitrosative stress.[2][3][5]
-
Bioconjugation Handle : The nitro group can be reduced to a primary amine (3-aminotyrosine), providing a reactive site for subsequent, site-specific labeling with probes, drugs, or other molecules.[1][2]
-
Fluorescence Quenching : The 3-nitrotyrosine residue can act as an efficient fluorescence quencher, making it useful in the design of internally quenched fluorescent substrates for enzyme activity assays.[2]
-
Drug Development : The unique properties of 3-nitrotyrosine make it a valuable component in designing novel peptide-based pharmaceuticals.[1]
Physicochemical and Synthesis Data
The following tables summarize key properties of Fmoc-3-nitro-L-tyrosine and typical parameters for its use in SPPS.
Table 1: Physicochemical Properties of Fmoc-3-nitro-L-tyrosine
| Property | Value | Reference |
| CAS Number | 136590-09-5 | [6][7] |
| Molecular Formula | C₂₄H₂₀N₂O₇ | [7] |
| Molecular Weight | 448.43 g/mol | [2][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | ~143.0 °C | |
| Fmoc Group Lability | Base-labile (e.g., 20% piperidine in DMF) | [2][8] |
| Nitro Group Stability | Stable to standard Fmoc-SPPS conditions | [1][2] |
Table 2: Typical Reagents for a 0.1 mmol Scale Fmoc-SPPS Cycle
| Step | Reagent | Typical Equivalents (relative to resin capacity) | Typical Volume/Time |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 5-10 min |
| Amino Acid Activation | Fmoc-Amino Acid | 3 - 5 eq. | - |
| HBTU/HCTU | 2.9 - 4.9 eq. | - | |
| HOBt | 3 - 5 eq. | - | |
| DIPEA (or Collidine) | 6 - 10 eq. | - | |
| Coupling | Activated Amino Acid Solution | N/A | 1 - 4 hours |
| Washing | DMF / DCM | N/A | 3 - 5 times after each step |
Experimental Workflows and Chemical Pathways
The overall process involves incorporating the modified amino acid, followed by a series of post-synthetic modifications to achieve the final functionalized peptide.
Caption: High-level workflow for site-specific peptide modification.
The core of this methodology is the chemical transformation of the incorporated nitrotyrosine into a reactive aminotyrosine, which then serves as a versatile point of attachment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 3. bmbreports.org [bmbreports.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Fmoc-3-nitro-L-tyrosine | C24H20N2O7 | CID 2756119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Post-Synthesis Reduction of the Nitro Group in 3-Nitrotyrosine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-synthesis reduction of the nitro group in 3-nitrotyrosine (Tyr(NO₂)) residues within peptides to form 3-aminotyrosine (Tyr(NH₂)). This modification is a critical step in the study of nitrative stress, the development of novel peptide-based therapeutics, and the exploration of protein structure and function.
Introduction
The presence of 3-nitrotyrosine in proteins and peptides is a significant biomarker for nitrative stress, which is implicated in a range of pathological conditions. The reduction of the nitro group to an amino group opens avenues for further chemical derivatization, enabling the introduction of probes, labels, or cross-linkers. This conversion also allows for the investigation of the functional consequences of this post-translational modification. This document outlines the most common and effective methods for this reduction, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for your research needs.
Methods for Reduction of 3-Nitrotyrosine
Several methods are available for the reduction of the nitro group in 3-nitrotyrosine-containing peptides. The choice of method depends on factors such as the peptide sequence, the presence of other sensitive functional groups, and whether the reduction is performed in solution or on a solid support. The most prominent methods include:
-
Sodium Dithionite Reduction: A widely used, fast, and efficient method for solution-phase reduction.
-
Catalytic Hydrogenation: A classic and clean method, including variations like catalytic transfer hydrogenation, suitable for both solution and solid-phase applications.
-
Stannous Chloride (SnCl₂) Reduction: A common method for on-resin reduction during solid-phase peptide synthesis (SPPS).
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative parameters for the different reduction methods, allowing for easy comparison.
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Potential Side Reactions/Disadvantages |
| Sodium Dithionite | Sodium Dithionite (Na₂S₂O₄) | < 1 - 5 minutes | > 95%[1] | Very fast, highly efficient, mild conditions. | Formation of byproducts at high concentrations or long reaction times. Not ideal for on-resin synthesis. |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | 15 - 60 minutes | High | Mild conditions, avoids pressurized H₂, good functional group tolerance.[2][3] | Catalyst handling requires care. |
| On-Resin Stannous Chloride (SnCl₂) Reduction | Stannous Chloride (SnCl₂·2H₂O) | 1 - 2 hours | Good to High | Compatible with solid-phase peptide synthesis, avoids solution-phase handling of the peptide. | Potential for difficult removal of tin byproducts.[4] |
Experimental Protocols
Protocol 1: Sodium Dithionite Reduction in Solution
This protocol is suitable for the rapid and efficient reduction of purified 3-nitrotyrosine-containing peptides in an aqueous buffer.
Materials:
-
3-Nitrotyrosine-containing peptide
-
Borate buffer (50 mM, pH 9.0)
-
Sodium dithionite (Na₂S₂O₄)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification
Procedure:
-
Dissolve the 3-nitrotyrosine peptide in 50 mM borate buffer (pH 9.0) to a final concentration of approximately 1-2 mg/mL.
-
Freshly prepare a 100 mM solution of sodium dithionite in deionized water.
-
Add the sodium dithionite solution to the peptide solution to a final dithionite concentration of 10-20 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-5 minutes. The reduction is typically complete in less than a minute.[1]
-
Monitor the reaction progress by RP-HPLC. The formation of the 3-aminotyrosine peptide will result in a significant hydrophilic shift in retention time (typically a decrease of several minutes).[1]
-
Once the reaction is complete, the product can be purified by preparative RP-HPLC to remove excess reagents and any potential side products.
Protocol 2: Catalytic Transfer Hydrogenation in Solution
This method offers a mild and efficient alternative to using pressurized hydrogen gas and is compatible with a wide range of functional groups.[2][3]
Materials:
-
3-Nitrotyrosine-containing peptide
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or another suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Celite for filtration
-
RP-HPLC system for analysis and purification
Procedure:
-
Dissolve the 3-nitrotyrosine peptide in methanol.
-
In a separate flask under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Add the peptide solution to the flask containing the catalyst.
-
Add ammonium formate (typically 5-10 equivalents relative to the peptide).
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Monitor the reaction by RP-HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting 3-aminotyrosine peptide can be purified by RP-HPLC.
Protocol 3: On-Resin Reduction with Stannous Chloride (SnCl₂)
This protocol is designed for the reduction of the nitro group while the peptide is still attached to the solid support during SPPS.
Materials:
-
Peptide-resin containing a 3-nitrotyrosine residue
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
RP-HPLC system for analysis and purification
Procedure:
-
Swell the 3-nitrotyrosine-containing peptide-resin in DMF.
-
Prepare a solution of stannous chloride dihydrate in DMF (e.g., 0.5 M).
-
Add the SnCl₂ solution to the resin (typically 10-20 equivalents of SnCl₂ per nitro group).
-
Gently agitate the resin at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM to remove excess tin salts.
-
Perform a test cleavage on a small amount of resin to confirm the completion of the reduction by LC-MS analysis.
-
Once the on-resin reduction is complete, proceed with the standard cleavage and deprotection protocol.
-
Purify the crude 3-aminotyrosine peptide by preparative RP-HPLC.
Visualizations
Caption: General workflows for solution-phase and solid-phase reduction of 3-nitrotyrosine peptides.
Caption: Chemical transformation of a 3-nitrotyrosine residue to a 3-aminotyrosine residue.
Caption: Potential biological pathway involving the reduction of 3-nitrotyrosine.
References
Application Notes and Protocols: Fmoc-3-nitro-L-tyrosine in the Design of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 3-Nitrotyrosine as a Phosphotyrosine Mimic
The post-translational modification of tyrosine residues to 3-nitrotyrosine is often associated with oxidative stress in various pathological conditions. However, this modification presents a unique opportunity in the rational design of enzyme inhibitors. The introduction of a nitro group to the tyrosine ring lowers the pKa of the phenolic hydroxyl group, resulting in a negatively charged phenolate at physiological pH. This electronic and structural alteration allows 3-nitrotyrosine to act as a stable mimetic of phosphotyrosine, a critical residue in numerous cell signaling pathways.
Enzymes that recognize and bind to phosphotyrosine, such as protein tyrosine phosphatases (PTPs) and proteins containing Src Homology 2 (SH2) domains, are key targets for therapeutic intervention in diseases ranging from cancer to inflammatory disorders. By incorporating 3-nitrotyrosine into peptide sequences, researchers can design potent and selective inhibitors that target the active sites of these enzymes. Fmoc-3-nitro-L-tyrosine is the standard building block for introducing this modified amino acid into peptides using solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of enzyme inhibitors containing 3-nitrotyrosine.
Key Applications of Fmoc-3-nitro-L-tyrosine in Enzyme Inhibitor Design
The primary application of Fmoc-3-nitro-L-tyrosine in this context is the synthesis of peptide-based inhibitors that target enzymes involved in phosphotyrosine-mediated signaling.
-
Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs catalyze the dephosphorylation of phosphotyrosine residues, acting as crucial negative regulators of signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases. Peptides containing 3-nitrotyrosine can bind to the active site of PTPs, mimicking the substrate and inhibiting their enzymatic activity.
-
SH2 Domain Antagonists: SH2 domains are structural motifs found in many signaling proteins that bind to specific phosphotyrosine-containing sequences. These interactions are vital for the assembly of signaling complexes. Peptides incorporating 3-nitrotyrosine can act as antagonists by binding to SH2 domains and disrupting these protein-protein interactions.[1][2]
Quantitative Data Summary
The following table summarizes representative inhibitory activities of tyrosine-based and 3-nitrotyrosine-containing inhibitors against various enzymes. It is important to note that the inhibitory potency (IC50) is highly dependent on the peptide sequence and the target enzyme.
| Inhibitor Type | Target Enzyme | Inhibitor | IC50 (µM) | Reference |
| L-tyrosine derivative | Matrix Metalloproteinase 2 (MMP-2) | Compound 6h | 0.013 ± 0.001 | [3] |
| L-tyrosine derivative | Matrix Metalloproteinase 2 (MMP-2) | Compound 6j | 0.017 ± 0.001 | [3] |
| L-tyrosine derivative | Histone Deacetylase 8 (HDAC-8) | Compound 6d | 3.6 ± 0.2 | [3] |
| L-tyrosine derivative | Histone Deacetylase 8 (HDAC-8) | Compound 6c | 5.8 ± 0.5 | [3] |
| Porcine-derived peptide | Angiotensin-Converting Enzyme (ACE) | MFLG | 70 | [4] |
| Synthetic Peptide | Lipoxygenase (LOX) | ER-13 | 84.35 | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 3-Nitrotyrosine-Containing Peptide Inhibitor
This protocol describes the synthesis of a model hexapeptide inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with the sequence Ac-Asp-Ala-Asp-Glu-Nyr-Leu-NH2, where "Nyr" represents 3-nitro-L-tyrosine. The synthesis is based on a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ala-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO2)-OH)
-
Fmoc-Leu-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Leu-OH, Fmoc-3-nitro-L-tyrosine, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, and Fmoc-Asp(OtBu)-OH sequentially.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
In Vitro Inhibition Assay for Protein Tyrosine Phosphatases (PTPs)
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized 3-nitrotyrosine-containing peptide against a PTP, using p-nitrophenyl phosphate (pNPP) as a substrate.[6]
Materials:
-
Purified PTP enzyme (e.g., PTP1B)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Synthesized peptide inhibitor stock solution (in assay buffer or DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the PTP enzyme to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of the peptide inhibitor in assay buffer.
-
Prepare the pNPP substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the peptide inhibitor dilutions to the respective wells.
-
Add the PTP enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the pNPP solution to all wells to start the enzymatic reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow at alkaline pH.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Role of 3-nitrotyrosine inhibitors in phosphotyrosine signaling.
Caption: Workflow for inhibitor synthesis and evaluation.
Caption: 3-Nitrotyrosine as a phosphotyrosine mimic.
References
- 1. Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Strategies Targeting Peptides Containing 3-Aminotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-canonical amino acid 3-aminotyrosine (3-ATyr) presents a unique scaffold for bioconjugation, offering a versatile handle for the site-specific modification of peptides and proteins. Its structure, which combines the phenolic side chain of tyrosine with an additional amino group on the aromatic ring, opens up a diverse range of chemical strategies for the attachment of therapeutic agents, imaging probes, and other functional moieties. The aniline-like nucleophilicity of the 3-amino group allows for chemoselective reactions that can be orthogonal to modifications targeting the more common reactive sites in peptides, such as the N-terminal amine and the side chains of lysine and cysteine.
These application notes provide an overview of key bioconjugation strategies for peptides containing 3-aminotyrosine, with a focus on achieving selectivity for the 3-amino group. Detailed protocols for selected methods are provided to guide researchers in the practical application of these techniques.
Key Bioconjugation Strategies
The primary challenge in harnessing 3-aminotyrosine for bioconjugation lies in achieving selective modification of the 3-amino group in the presence of other nucleophilic sites, namely the N-terminal α-amino group and the phenolic hydroxyl group. This can be accomplished through careful control of reaction conditions (e.g., pH) and the use of orthogonal protecting group strategies during peptide synthesis.
Two principal strategies for targeting the 3-amino group are:
-
Direct Acylation and Amidation: This approach involves the direct reaction of the 3-amino group with activated esters, acyl halides, or isocyanates to form stable amide or urea linkages. Selectivity can be achieved by leveraging the different pKa values of the N-terminal amine and the aromatic 3-amino group.
-
Diazotization and Azo Coupling: The aromatic amino group of 3-aminotyrosine can be converted into a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds to form stable azo bridges. This method is highly specific to the aniline-like functionality.
Data Presentation: Comparison of Bioconjugation Strategies
The following table summarizes quantitative data for representative bioconjugation reactions targeting the 3-amino group of 3-aminotyrosine or structurally similar anilines in peptides. Please note that yields can be sequence-dependent and may require optimization for specific peptide substrates.
| Strategy | Reagent/Method | Target Moiety | Typical Yield (%) | Key Reaction Conditions | Reference (Analogous Reactions) |
| Direct Acylation | Acetic Anhydride | 3-Amino group | >90% (Nα-selective) | pH 3.3-6.0, 0°C | [1] |
| NHS-ester activated cargo | 3-Amino group | 60-80% | pH 7.0-8.0 | [2] | |
| Diazotization-Azo Coupling | NaNO₂, HCl then β-naphthol | 3-Amino group | High (qualitative) | 0-5°C, acidic diazotization, basic coupling | [3] |
Experimental Protocols
Protocol 1: Selective N-Acetylation of the 3-Amino Group
This protocol describes the selective acetylation of the 3-amino group of a 3-aminotyrosine residue within a peptide. It relies on controlling the pH and the amount of acetylating agent to favor modification of the more nucleophilic N-terminal amine, followed by adjustment of conditions to target the 3-amino group. For full selectivity, orthogonal protection of the N-terminus during synthesis is recommended.
Materials:
-
3-Aminotyrosine-containing peptide
-
Acetic anhydride
-
Pyridine-acetate buffer (0.1 M, pH 6.0)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the 3-aminotyrosine-containing peptide in 0.1 M pyridine-acetate buffer (pH 6.0) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 0.1 M solution of acetic anhydride in anhydrous THF immediately before use.
-
N-terminal Acetylation (Optional but recommended for selectivity):
-
Cool the peptide solution to 0°C on an ice bath.
-
Slowly add a stoichiometric amount (1-1.2 equivalents relative to the peptide) of the acetic anhydride solution to the peptide solution while stirring.
-
Monitor the reaction by LC-MS to confirm selective N-terminal acetylation. The reaction is typically complete within 30-60 minutes.
-
-
3-Amino Group Acetylation:
-
Adjust the pH of the reaction mixture to 8.0-8.5 using 1 M NaOH.
-
Add an excess (5-10 equivalents) of the 0.1 M acetic anhydride solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the progress by LC-MS until the desired product is the major species.
-
-
Quenching and Purification:
-
Quench the reaction by adding an equal volume of water.
-
Acidify the solution to pH ~3 with 1 M HCl.
-
Purify the di-acetylated peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Diazotization and Azo Coupling of the 3-Amino Group
This protocol outlines a two-step process for the selective modification of the 3-amino group via diazotization followed by azo coupling to a partner molecule. This method is highly specific for the aromatic amine.
Materials:
-
3-Aminotyrosine-containing peptide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Coupling partner (e.g., β-naphthol, or another electron-rich aromatic compound)
-
Sodium hydroxide (NaOH), 1 M
-
Borate buffer (0.1 M, pH 9.0)
-
Ice bath
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 0.1 M HCl to a concentration of 1-5 mg/mL. Cool the solution to 0-5°C in an ice bath.
-
Diazotization:
-
Prepare a fresh, cold solution of sodium nitrite (1.2 equivalents relative to the peptide) in water.
-
Slowly add the sodium nitrite solution to the cold peptide solution with constant stirring.
-
Maintain the reaction at 0-5°C for 15-30 minutes. The formation of the diazonium salt can be monitored by UV-Vis spectroscopy if the diazonium salt has a characteristic absorbance.
-
-
Coupling Reaction:
-
In a separate tube, dissolve the coupling partner (e.g., β-naphthol, 2-5 equivalents) in 0.1 M borate buffer (pH 9.0). Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the coupling partner solution with vigorous stirring.
-
A colored product should form immediately, indicating the azo coupling reaction.
-
Allow the reaction to proceed at 0-5°C for 1 hour.
-
-
Purification:
-
Acidify the reaction mixture with 1 M HCl to quench the reaction.
-
Purify the resulting azo-conjugated peptide by reverse-phase HPLC.
-
-
Characterization: Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm the presence of the azo linkage.
Mandatory Visualizations
Caption: Overview of bioconjugation strategies for 3-aminotyrosine-containing peptides.
Caption: Workflow for selective side-chain modification using orthogonal protection.
Caption: Influence of pH on the reactivity of functional groups in 3-aminotyrosine.
References
- 1. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Protection Strategies with Fmoc-3-nitro-L-tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified amino acids into peptides is a powerful tool in chemical biology and drug discovery. Fmoc-3-nitro-L-tyrosine is a versatile building block for Solid-Phase Peptide Synthesis (SPPS) that serves as a precursor for various post-translational modifications. The nitro group on the tyrosine side chain is stable to the standard conditions of Fmoc-based SPPS, allowing for its incorporation at any desired position in a peptide sequence. This application note provides a detailed overview of orthogonal protection strategies utilizing Fmoc-3-nitro-L-tyrosine, including protocols for its incorporation, on-resin reduction to 3-amino-L-tyrosine, and subsequent side-chain modification.
The nitrotyrosine residue itself is of significant interest as it is a biomarker for oxidative stress.[1] Furthermore, the selective reduction of the nitro group to an amine on the solid support opens up a plethora of possibilities for site-specific labeling with fluorophores, biotin, or other moieties, as well as the construction of branched or cyclized peptides.[2] The orthogonality of the Fmoc/tBu protection scheme is central to this strategy, where the base-labile Fmoc group is used for Nα-protection and acid-labile groups (e.g., tBu, Boc, Trt) are used for side-chain protection of other amino acids.[3] This allows for the selective deprotection and modification of the 3-aminotyrosine side chain while the peptide remains attached to the resin with its other side chains protected.
Data Presentation
The following tables summarize quantitative data related to the key steps in the synthesis and modification of peptides containing 3-nitro-L-tyrosine.
Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids in SPPS
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High reactivity and efficiency, suitable for difficult couplings.[4] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | A widely used and effective coupling reagent.[4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar reactivity to HATU, often more cost-effective.[4] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective, with byproducts that are generally soluble.[4] |
Table 2: On-Resin Reduction of 3-Nitrotyrosine
| Reducing Agent | Typical Conditions | Reaction Time | Reported Yield/Efficiency | Reference |
| Sodium Dithionite (Na₂S₂O₄) | 1 M in H₂O/DMF (1:1), RT | 2 x 30 min | Quantitative | (Adapted from solution phase reduction) |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 0.5 M in DMF, 60 °C | 2 h | High | (General protocol for nitro group reduction) |
Table 3: Representative Purity of a Synthetic Peptide Containing a Modified Tyrosine Residue
| Peptide Stage | Analytical Method | Purity (%) |
| Crude peptide after cleavage | RP-HPLC (214 nm) | 88.1 |
| After purification | RP-HPLC (214 nm) | 98.5 |
Note: This data is illustrative and based on a case study of a 22-mer therapeutic peptide. Purity will vary depending on the sequence and synthesis conditions.[5]
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-3-nitro-L-tyrosine, its on-resin modification, and final cleavage from the solid support.
Protocol 1: Incorporation of Fmoc-3-nitro-L-tyrosine in SPPS
This protocol describes a standard coupling cycle using HBTU as the coupling reagent.
1. Resin Swelling and Fmoc Deprotection: a. Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. d. Drain the piperidine solution. e. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
2. Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the mixture and allow it to pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling. f. Drain the coupling solution and wash the resin with DMF (5 x 1 min).
Protocol 2: On-Resin Reduction of 3-Nitrotyrosine to 3-Aminotyrosine
This protocol utilizes sodium dithionite for the reduction.
1. Resin Preparation: a. After incorporation of Fmoc-3-nitro-L-tyrosine and subsequent elongation of the peptide chain to the desired length, ensure the N-terminal Fmoc group is removed as described in Protocol 1, step 1.
2. Reduction Reaction: a. Prepare a fresh 1 M solution of sodium dithionite (Na₂S₂O₄) in a 1:1 mixture of deionized water and DMF. b. Add the sodium dithionite solution to the resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 30 minutes. d. Drain the solution. e. Repeat the treatment with fresh sodium dithionite solution for another 30 minutes. f. Drain the solution and wash the resin thoroughly with water (3 x 1 min), followed by DMF (5 x 1 min).
Protocol 3: On-Resin Labeling of 3-Aminotyrosine with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of the newly formed amino group with FITC.
1. Resin and Reagent Preparation: a. Use the resin from Protocol 2 with the free 3-aminotyrosine side chain. b. Prepare the FITC solution: Dissolve FITC (3 eq., 0.3 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol).[6]
2. Labeling Reaction: a. Add the FITC solution to the resin. b. Agitate the mixture in the dark at room temperature overnight.[6] c. Drain the FITC solution. d. Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove any unreacted FITC.
Protocol 4: Final Cleavage and Deprotection
This protocol uses a standard TFA cocktail for cleavage from the resin and removal of side-chain protecting groups.
1. Resin Preparation: a. Wash the labeled peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
2. Cleavage: a. Prepare a fresh cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the dried resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the cleavage solution from the resin into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form. e. Wash the resin with a small amount of fresh TFA and add it to the ether.
3. Peptide Precipitation and Isolation: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether. c. Wash the peptide pellet two more times with cold diethyl ether. d. Dry the crude peptide pellet under vacuum.
4. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm the desired mass.
Visualizations
Caption: Orthogonal protection strategy in SPPS with Fmoc-3-nitro-L-tyrosine.
References
- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. peptideweb.com [peptideweb.com]
Application Notes and Protocols for Manual and Automated Peptide Synthesis with Fmoc-3-nitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the manual and automated solid-phase peptide synthesis (SPPS) of peptides containing 3-nitro-L-tyrosine using Fmoc chemistry.
Introduction
3-Nitro-L-tyrosine is a post-translationally modified amino acid that serves as a biomarker for nitrosative stress, which is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[1] The site-specific incorporation of 3-nitro-L-tyrosine into synthetic peptides is a valuable tool for studying the effects of nitration on protein structure, function, and signaling. These peptides can be used as standards in mass spectrometry, as substrates for enzymatic assays, or as probes to investigate protein-protein interactions.
The synthesis of peptides containing 3-nitro-L-tyrosine can be accomplished using both manual and automated Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, the unique chemical properties of the nitrotyrosine residue present specific challenges that require careful optimization of synthesis parameters.
Challenges in Synthesizing Peptides with 3-nitro-L-tyrosine
The primary challenge in synthesizing peptides with 3-nitro-L-tyrosine is the potential for side reactions involving the phenolic hydroxyl group of the tyrosine residue. Although the nitro group is electron-withdrawing, the hydroxyl group can still be susceptible to acylation during coupling reactions, leading to the formation of branched peptides and other impurities. To mitigate this, in situ protection of the hydroxyl group may be considered, for instance as an acetate ester or a silyl ether.[2]
Data Presentation: Comparative Performance of Synthesis Methods
The choice between manual and automated peptide synthesis depends on factors such as the desired scale, throughput, and the complexity of the peptide sequence. While automated synthesis offers higher throughput and reproducibility, manual synthesis provides greater flexibility for optimization and troubleshooting.[1] The following tables summarize expected performance metrics for the synthesis of peptides containing 3-nitro-L-tyrosine based on the synthesis method and choice of coupling reagent.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low | High |
| Hands-on Time | High | Low |
| Reproducibility | Operator-dependent | High |
| Flexibility for Optimization | High | Moderate to Low |
| Initial Equipment Cost | Low | High |
| Crude Purity (Typical) | 60-85% | 70-95% |
| Overall Yield (Typical) | 10-30% | 20-50% |
Table 1: General Comparison of Manual and Automated Peptide Synthesis.
| Coupling Reagent | Reagent Type | Key Advantages | Potential Issues |
| HBTU/HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times. | Potential for side reactions if not used with an appropriate base. |
| PyBOP | Phosphonium Salt | Low racemization, good for sterically hindered amino acids. | Byproducts can be difficult to remove. |
| DIC/Oxyme | Carbodiimide/Additive | Cost-effective, simple byproducts. | Slower reaction times, potential for racemization. |
Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS.
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a model peptide containing 3-nitro-L-tyrosine.
Manual Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), an activating agent (e.g., HBTU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
4. Subsequent Amino Acid Coupling (including Fmoc-3-nitro-L-tyrosine):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-3-nitro-L-tyrosine), an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
5. Repeat Deprotection and Coupling Cycles:
-
Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
6. Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 3.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline and may need to be adapted for specific automated peptide synthesizers.
1. Instrument Setup:
-
Ensure the synthesizer is clean and all reagent bottles are filled with the correct solutions (e.g., DMF, piperidine, coupling reagents, amino acids).
-
Program the desired peptide sequence and synthesis parameters into the instrument's software.
2. Resin Loading:
-
Load the appropriate amount of resin into the reaction vessel.
3. Synthesis Cycles (Automated):
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Washing: The resin is washed with DMF.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF.
-
Washing: The resin is washed with DMF to remove piperidine.
-
Coupling: The pre-activated Fmoc-amino acid (including Fmoc-3-nitro-L-tyrosine) is delivered to the reaction vessel and allowed to react.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
4. Final Deprotection and Cleavage:
-
After the final coupling cycle, the synthesizer will perform a final Fmoc deprotection.
-
The peptide is then cleaved from the resin using a pre-programmed cleavage cocktail and procedure, similar to the manual protocol.
5. Purification:
-
The collected crude peptide is then purified using RP-HPLC.
Visualizations
Signaling Pathway: EGFR Signaling and Tyrosine Nitration
Tyrosine nitration can impact critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] Peroxynitrite, a reactive nitrogen species, can nitrate tyrosine residues on EGFR and its downstream targets, potentially altering their phosphorylation status and subsequent signaling activity.
Caption: EGFR signaling pathway and the impact of tyrosine nitration.
Experimental Workflow: Manual SPPS
Caption: General workflow for manual solid-phase peptide synthesis.
Experimental Workflow: Automated SPPS
Caption: General workflow for automated solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Troubleshooting low yield in peptide synthesis with Fmoc-3-nitro-L-tyrosine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on challenges related to the incorporation of Fmoc-3-nitro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low peptide yield when using Fmoc-3-nitro-L-tyrosine?
Low peptide yield in SPPS is a multifaceted issue that can stem from several stages of the synthesis process. When incorporating Fmoc-3-nitro-L-tyrosine, particular attention should be paid to the following:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from coupling, leading to truncated sequences.[1]
-
Inefficient Coupling: The bulky nature of the Fmoc group and the specific chemical properties of 3-nitro-L-tyrosine can sometimes hinder coupling efficiency. This results in deletion sequences where the intended amino acid is missing.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that fold back on themselves, making the N-terminus inaccessible for subsequent deprotection and coupling steps.[2]
-
Side Reactions: The unique functionalities of 3-nitro-L-tyrosine and adjacent amino acids can lead to unwanted chemical modifications. Key side reactions include aspartimide formation if an aspartic acid residue is present in the sequence.[3][4]
-
Premature Cleavage from Resin: Certain sequences, particularly those containing proline at the C-terminus, can be susceptible to diketopiperazine formation, which cleaves the dipeptide from the resin support.[3][5]
-
Issues During Final Cleavage and Work-up: Low yield can also result from inefficient cleavage of the peptide from the resin, degradation of the peptide during cleavage (e.g., reduction of the nitro group), or loss of product during precipitation and purification.[2][3]
Q2: Is side-chain protection required for Fmoc-3-nitro-L-tyrosine during SPPS?
Fmoc-3-nitro-L-tyrosine is often used in SPPS without protection on its phenolic hydroxyl group.[6] However, this unprotected hydroxyl group is nucleophilic and can potentially lead to side reactions, such as O-acylation, during the activation and coupling of the next amino acid.[7]
-
Standard Practice: Many standard protocols successfully incorporate Fmoc-3-nitro-L-tyrosine without side-chain protection, relying on optimized coupling conditions to favor N-acylation over O-acylation.[6]
-
When to Consider Protection: If you are experiencing low yields, significant impurities, or are working with a particularly sensitive sequence, you might consider an in situ protection strategy for the hydroxyl group after the initial coupling of Fmoc-3-nitro-L-tyrosine.[6]
Q3: Can the nitro group on 3-nitro-L-tyrosine be affected by standard SPPS conditions?
The nitro group is generally stable under standard Fmoc-SPPS conditions. However, there are two key stages where it can be compromised:
-
Prolonged Deprotection: Extended exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can potentially lead to degradation. It is advisable to use the minimum deprotection time necessary for complete Fmoc removal.[3]
-
Final Cleavage: During the final cleavage from the resin using a strong acid like Trifluoroacetic Acid (TFA), the nitro group is susceptible to reduction to an amino group (-NH2). This is a significant concern as it modifies the final peptide.[3] To mitigate this, the addition of scavengers to the cleavage cocktail is crucial.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency After Incorporating Fmoc-3-nitro-L-tyrosine
Symptom: A positive Kaiser test (dark blue beads) after a coupling step indicates the presence of unreacted free primary amines, signifying incomplete coupling.[2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of the preceding amino acid or the 3-nitro-tyrosine itself can slow down the reaction. Solution: Increase the coupling time or perform a "double coupling" by repeating the coupling step with fresh reagents.[4] |
| Low Reagent Concentration | Insufficient concentration of the amino acid or coupling reagents can lead to slow reaction kinetics. Solution: Increase the concentration of the amino acid and coupling reagent solutions, for example, to 0.5 M.[4] |
| Peptide Aggregation | The growing peptide chain may be inaccessible. Solution: Consider using chaotropic salts, switching to a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP), or incorporating pseudoproline dipeptides to disrupt secondary structures.[2] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reactive sites. Solution: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or DCM) before the coupling reaction.[8] |
Issue 2: Unexpected Mass Detected After Final Cleavage
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the target peptide minus 16 Da (+1 Da for H), indicating the reduction of the nitro group (NO₂) to an amine (NH₂).
Possible Cause & Solutions:
| Cause | Recommended Solution |
| Reduction of Nitro Group during Cleavage | The strong acidic environment of the TFA cleavage cocktail can reduce the nitro group.[3] |
Table 1: Recommended Cleavage Cocktails for Peptides Containing 3-Nitro-L-tyrosine
| Reagent Cocktail | Composition (v/v/v) | Scavengers & Their Purpose | When to Use |
| Standard (High Scavenger) | TFA / Triisopropylsilane (TIS) / Water | 95% / 2.5% / 2.5% | TIS: Reduces scavenged carbocations and prevents reduction of the nitro group. Water: Aids in the removal of t-butyl protecting groups. |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) | 82.5% / 5% / 5% / 5% / 2.5% | Phenol, Thioanisole, EDT: A powerful combination of scavengers to protect against a wide range of side reactions, especially with Cys-containing peptides. |
Experimental Protocols & Methodologies
Protocol 1: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)
This test detects free primary amines on the peptide-resin.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Test tube and heating block (110°C)
Procedure:
-
Collect a small sample of peptide-resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF.
-
Add 2-3 drops of each Solution A, B, and C to the test tube containing the beads.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Colorless or faint blue solution, colorless beads: Coupling is complete.
-
Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending the coupling time.
-
Intense blue solution and dark blue beads: Coupling has failed. Recouple the amino acid and verify reagent integrity.[2]
Protocol 2: Standard Fmoc-Deprotection
Materials:
-
20% Piperidine in DMF (v/v)
-
DMF (Peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.[9]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes.
-
Drain the solution and add a fresh aliquot of 20% piperidine in DMF.
-
Continue agitation for another 7-15 minutes. Note: For sequences sensitive to base, shorter deprotection times are recommended.[3]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
Visualizations
Logical Workflow for Troubleshooting Low Peptide Yield
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chempep.com [chempep.com]
- 6. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Preventing Peptide Aggregation with 3-Nitrotyrosine Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-nitrotyrosine residues to mitigate peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 3-nitrotyrosine prevents peptide aggregation?
A1: The introduction of a 3-nitrotyrosine residue primarily prevents peptide aggregation by altering the physicochemical properties of the tyrosine side chain. The electron-withdrawing nitro group significantly lowers the pKa of the phenolic hydroxyl group from approximately 10 to around 7.2.[1] At a physiological pH of 7.4, this causes the hydroxyl group to deprotonate, resulting in a negative charge on the tyrosine residue. This induced negative charge can lead to electrostatic repulsion between peptide monomers, disrupting the intermolecular interactions necessary for the formation of larger aggregates and fibrils.[1]
Q2: I'm synthesizing a peptide with 3-nitrotyrosine. What are the key considerations during solid-phase peptide synthesis (SPPS)?
A2: When incorporating 3-nitrotyrosine using Fmoc-SPPS, the primary consideration is the potential for side reactions due to the unprotected phenolic hydroxyl group under basic conditions. Although Fmoc-3-nitrotyrosine can be used without a side-chain protecting group, this can sometimes lead to side products. For critical syntheses, in situ protection of the nitrotyrosine side chain, for instance as a silyl ether, can improve the purity of the final peptide. Standard coupling reagents like HBTU are generally effective for incorporating Fmoc-3-nitrotyrosine.
Q3: How can I confirm that the incorporation of 3-nitrotyrosine is inhibiting aggregation in my peptide?
A3: A combination of biophysical techniques should be employed to monitor and quantify peptide aggregation. A common approach is to compare the aggregation kinetics of the peptide with and without the 3-nitrotyrosine modification. Key recommended assays include:
-
Thioflavin T (ThT) Fluorescence Assay: To monitor the formation of β-sheet-rich amyloid fibrils.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution and detect the formation of soluble oligomers and larger aggregates.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and observe any conformational changes, such as a transition from random coil or α-helix to β-sheet, which often precedes or accompanies aggregation.
Q4: Will the introduction of 3-nitrotyrosine affect the secondary structure of my peptide?
A4: The incorporation of 3-nitrotyrosine can have a minimal to moderate impact on the peptide's secondary structure, depending on the specific sequence and the role of the original tyrosine residue in maintaining the native conformation.[1] It is advisable to perform Circular Dichroism (CD) spectroscopy on both the nitrated and non-nitrated versions of the peptide to assess any structural changes.[1]
Troubleshooting Guides
Peptide Synthesis and Purification
| Symptom | Potential Cause | Recommended Solution |
| Low coupling efficiency of Fmoc-3-nitrotyrosine | Steric hindrance or aggregation of the growing peptide chain on the resin. | 1. Double Couple: Perform a second coupling of Fmoc-3-nitrotyrosine. 2. Use a Stronger Coupling Reagent: Employ coupling reagents like HATU or HCTU. 3. Disrupt Aggregation: Change the primary solvent from DMF to NMP, or add chaotropic salts like LiCl to the coupling mixture. |
| Presence of unexpected side products in mass spectrometry | Reaction of the unprotected phenolic hydroxyl group of 3-nitrotyrosine during synthesis. | 1. In Situ Protection: Consider an in situ protection strategy for the hydroxyl group after the initial coupling. 2. Optimize Deprotection: Minimize the time the peptide is exposed to basic conditions during Fmoc deprotection. |
| Difficulty in purifying the nitrated peptide | The nitrated peptide may have different solubility characteristics compared to the wild-type peptide. | 1. Adjust pH of Buffers: The pKa of 3-nitrotyrosine is around 7.2. Modifying the pH of the HPLC buffers can alter the charge state and improve separation. 2. Screen Different Solvents: Test different solvent systems for solubilizing the lyophilized peptide before purification. |
Aggregation Assays
| Symptom | Potential Cause | Recommended Solution |
| High background fluorescence in ThT assay | Contaminants in the peptide sample or buffer components interfering with the assay. ThT degradation. | 1. Ensure High Peptide Purity: Re-purify the peptide if necessary. 2. Buffer Controls: Always run controls with buffer and ThT alone. 3. Fresh ThT Solution: Prepare ThT stock solution fresh and filter it before use. |
| Inconsistent results in DLS measurements | Dust or other particulate contamination in the sample. The sample concentration is too high or too low. | 1. Filter or Centrifuge Samples: Before measurement, filter samples through an appropriate syringe filter (e.g., 0.22 µm) or centrifuge to pellet large contaminants. 2. Optimize Concentration: Perform a concentration series to find the optimal range for your peptide. |
| No clear secondary structure signal in CD spectroscopy | The peptide concentration is too low. Buffer components are absorbing in the far-UV region. | 1. Accurate Concentration Determination: Use a reliable method to determine peptide concentration (e.g., amino acid analysis). 2. Use Appropriate Buffers: Phosphate buffers are generally suitable. Avoid buffers with high chloride concentrations or other components that have high absorbance below 200 nm. |
Data Presentation
The following table summarizes quantitative data from a study on Amyloid-β (1-42) peptides with various modifications at the Tyrosine-10 position, demonstrating the inhibitory effect of nitration on aggregation.[1]
| Peptide Variant | Key Modification at Tyr10 | pKa of Tyr10 Phenolic Hydroxyl | % Deprotonation at pH 7.4 | Relative ThT Fluorescence (Aggregation) |
| Aβ(1-42) | Unmodified Tyrosine | ~10.0 | ~0% | High |
| Aβ(1-42)NT | 3-nitrotyrosine | 6.9 | 84% | Very Low |
| Aβ(1-42)Cl | 3-chlorotyrosine | 7.92 | 23% | Low |
| Aβ(1-42)I | 3-iodotyrosine | 8.34 | 10% | Medium |
Data adapted from a study on Aβ peptides, illustrating the correlation between a lower pKa, higher deprotonation at physiological pH, and reduced aggregation as measured by ThT fluorescence.[1]
Mandatory Visualizations
Mechanism of Aggregation Inhibition by 3-Nitrotyrosine
Caption: Mechanism of 3-nitrotyrosine in preventing peptide aggregation.
Experimental Workflow for Assessing Aggregation Inhibition
Caption: Workflow for evaluating aggregation inhibition by 3-nitrotyrosine.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3-Nitrotyrosine-Containing Peptide
This protocol provides a general guideline for manual Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve 3-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU, 3-4 eq.) in DMF.
-
Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; yellow beads indicate success).
-
-
Incorporation of Fmoc-3-Nitrotyrosine-OH:
-
Follow the same procedure as in step 3, using Fmoc-3-nitrotyrosine-OH as the amino acid. No side-chain protection is typically required, but be aware of potential side reactions.
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 (or 4 for the nitrotyrosine position) for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol describes a method for monitoring the kinetics of peptide aggregation in a 96-well plate format.
-
Materials:
-
Lyophilized synthetic peptides (wild-type and 3-nitrotyrosine variant).
-
Thioflavin T (ThT).
-
Sterile, ultrapure water.
-
Appropriate assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptides in an appropriate solvent to create concentrated stock solutions. Determine the concentration accurately. Prepare fresh before use to minimize pre-aggregation.
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in sterile water. Filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Assay Setup:
-
Prepare the final peptide solutions at the desired concentration (e.g., 25-50 µM) in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include controls with buffer and ThT only.
-
-
Measurement:
-
Place the plate in the fluorometer, pre-set to 37°C.
-
Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours). It is recommended to include shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity versus time for both the wild-type and the 3-nitrotyrosine-containing peptide to compare their aggregation kinetics.
-
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare peptide samples (wild-type and 3-nitrotyrosine variant) at a suitable concentration (typically 0.1-1.0 mg/mL) in a buffer that has been filtered through a 0.22 µm filter.
-
Centrifuge the final peptide solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any pre-existing large aggregates or dust.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).
-
Set the measurement parameters according to the instrument's software, including viscosity and refractive index of the solvent.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate for several minutes.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Collect data at different time points if monitoring aggregation over time.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI).
-
An increase in the average hydrodynamic radius and PDI over time indicates aggregation. Compare the results for the wild-type and the 3-nitrotyrosine-containing peptides.
-
References
Technical Support Center: Fmoc Deprotection of 3-Nitro-L-Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the Fmoc deprotection of 3-nitro-L-tyrosine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the nitro group of 3-nitro-L-tyrosine stable during standard Fmoc deprotection with piperidine?
A1: Yes, the nitro group on the tyrosine side chain is generally stable under the standard basic conditions of Fmoc deprotection using piperidine.[1] This allows for the incorporation of 3-nitro-L-tyrosine into peptide sequences using routine Fmoc-SPPS protocols.
Q2: Am I likely to see side reactions involving the nitro group and piperidine, such as the formation of colored adducts?
A2: While theoretically possible, significant side reactions between piperidine and the nitroaromatic side chain of 3-nitro-L-tyrosine, leading to colored byproducts, are not commonly reported under standard SPPS conditions. The appearance of color during deprotection is more likely attributable to the formation of the dibenzofulvene-piperidine adduct, which is a known byproduct of Fmoc removal.[2][3][4]
Q3: Can the nitro group be reduced to an amino group during Fmoc deprotection?
A3: The reduction of the nitro group to an amine is not a side reaction typically observed during Fmoc deprotection with piperidine. This transformation generally requires specific reducing agents that are not present in the standard deprotection cocktail. The nitro group can, however, be intentionally reduced post-synthesis to introduce a reactive amino group for further modifications.[1]
Q4: How can I monitor the efficiency of Fmoc deprotection for 3-nitro-L-tyrosine?
A4: The progress of Fmoc deprotection can be monitored using UV-Vis spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[5][6] A qualitative assessment of complete deprotection can be performed using the Kaiser test, which detects the presence of a free primary amine on the resin.[7]
Troubleshooting Guide
While direct side reactions with the 3-nitro-L-tyrosine side chain are rare during Fmoc deprotection, other common SPPS issues can arise. This guide will help you troubleshoot these problems.
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: The Kaiser test remains yellow or is only faintly blue after the deprotection step. Subsequent coupling reactions are inefficient, leading to deletion sequences in the final peptide.
-
Potential Causes:
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering the access of piperidine to the N-terminal Fmoc group.[8]
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for sterically hindered residues or within aggregated sequences.
-
Degraded Piperidine Solution: The piperidine solution may have degraded over time, reducing its efficacy.
-
-
Solutions:
| Solution | Detailed Protocol |
| Increase Deprotection Time | Extend the piperidine treatment time. A common practice is a two-step deprotection: an initial short treatment (e.g., 2-3 minutes) followed by a longer treatment (e.g., 10-15 minutes). |
| Use a Stronger Base Cocktail | For particularly difficult sequences, a stronger deprotection solution can be employed. A common alternative is a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously as it can promote other side reactions, such as aspartimide formation.[9] |
| Incorporate "Difficult Sequence" Protocols | If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of DMF, or adding chaotropic salts. Microwave-assisted SPPS can also help to reduce aggregation and improve deprotection efficiency. |
| Prepare Fresh Deprotection Solution | Ensure that the piperidine/DMF solution is fresh. Piperidine can degrade over time, and the presence of contaminants can affect the deprotection efficiency. |
Problem 2: Observation of Unexpected Peaks in Mass Spectrometry Analysis
-
Symptom: Mass spectrometry of the crude peptide reveals peaks that do not correspond to the target peptide or simple deletion sequences.
-
Potential Causes & Identification:
-
Incomplete Deprotection: A peak corresponding to the mass of the target peptide plus the mass of the Fmoc group (222.2 Da) indicates incomplete removal of the final Fmoc group.
-
Diketopiperazine Formation: For peptides with Proline or Glycine at the N-terminus, a loss of the N-terminal dipeptide from the resin can occur, leading to a truncated final product.[10]
-
Aspartimide Formation: If your sequence contains Aspartic Acid, you may observe a mass-neutral impurity or a +51 Da adduct corresponding to the piperidide of the aspartimide.[10]
-
-
Solutions:
| Side Reaction | Mitigation Strategy |
| Incomplete Final Fmoc Deprotection | Ensure the final deprotection step is carried out for a sufficient duration before cleavage from the resin. |
| Diketopiperazine Formation | If synthesizing a sequence known to be prone to diketopiperazine formation, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered. |
| Aspartimide Formation | For Asp-containing peptides, especially Asp-Gly sequences, consider using a milder base for deprotection, such as piperazine, or adding an additive like HOBt to the piperidine solution. |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 2-3 minutes.
-
Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][11]
-
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine (a positive test results in a blue color).
Visualizations
Caption: Standard workflow for Fmoc deprotection in SPPS.
Caption: Troubleshooting decision tree for suspected side reactions.
References
- 1. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
Incomplete coupling of Fmoc-3-nitro-L-tyrosine to the resin
This technical support guide provides troubleshooting for common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-nitro-L-tyrosine.
Troubleshooting Guide: Incomplete Coupling of Fmoc-3-nitro-L-tyrosine
Incomplete coupling of Fmoc-3-nitro-L-tyrosine is a frequent challenge in solid-phase peptide synthesis. This guide provides a systematic approach to troubleshoot and resolve this issue, ensuring high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of Fmoc-3-nitro-L-tyrosine?
A1: The incomplete coupling of Fmoc-3-nitro-L-tyrosine can be attributed to several factors:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the nitro group on the tyrosine side chain, can physically obstruct the approach of the activated amino acid to the free amine on the resin, slowing down the reaction.
-
Electronic Effects: The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the alpha-amino group of the incoming amino acid and can also influence the reactivity of the carboxyl group during activation.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, making the N-terminal amine inaccessible for coupling. This is a common issue in SPPS, particularly with hydrophobic or sterically demanding residues.
-
Suboptimal Activation: The choice of coupling reagent and activation conditions may not be sufficiently potent to overcome the steric and electronic challenges posed by this derivative.
Q2: How can I detect incomplete coupling?
A2: The most common method for monitoring coupling completion is the ninhydrin (Kaiser) test . A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. A negative result (yellow or colorless beads) suggests the coupling is complete. For proline residues, where the secondary amine does not react with ninhydrin, an isatin or chloranil test can be used.
Q3: What immediate steps should I take if I detect an incomplete coupling?
A3: If a ninhydrin test is positive, the most straightforward first step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated Fmoc-3-nitro-L-tyrosine before proceeding to the next Fmoc deprotection. If the test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.
Troubleshooting Workflow
If you encounter incomplete coupling, follow this workflow to diagnose and resolve the issue.
Data Presentation: Coupling Reagent Performance
While specific quantitative data for the coupling efficiency of Fmoc-3-nitro-L-tyrosine is not extensively published in comparative studies, the performance of various coupling reagents with other "difficult" or sterically hindered amino acids can provide valuable guidance. The following table summarizes the crude peptide purity achieved with different coupling reagents in the synthesis of a challenging peptide sequence, the 65-74 fragment of the acyl carrier protein (ACP).
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63% | 81.65% |
| HCTU | 79.57% | 82.35% |
| COMU | 79.00% | 79.00% |
| PyBOP | 70.27% | 78.54% |
| HBTU | Not Reported | Not Reported |
| Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2] |
For challenging couplings like that of Fmoc-3-nitro-L-tyrosine, uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally recommended over carbodiimide-based reagents like DIC, even with additives.[1]
Experimental Protocols
Protocol 1: Standard Double Coupling
This protocol should be implemented if the initial coupling is incomplete as indicated by a positive ninhydrin test.
-
First Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate 3-5 equivalents of Fmoc-3-nitro-L-tyrosine with a suitable coupling reagent (e.g., 2.9 equivalents of HCTU) and a base (e.g., 6 equivalents of N,N-diisopropylethylamine - DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Wash the resin with DMF and perform a ninhydrin test.
-
-
Second Coupling (if ninhydrin test is positive):
-
Wash the resin thoroughly with DMF.
-
Prepare a fresh solution of activated Fmoc-3-nitro-L-tyrosine as described in the first coupling step.
-
Add the fresh activation mixture to the resin and allow it to react for another 1-2 hours at room temperature.
-
Wash the resin with DMF and perform a second ninhydrin test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.
-
Protocol 2: Capping of Unreacted Amines
This procedure is used to permanently block unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Preparation of Capping Solution: Prepare a fresh solution of acetic anhydride and a base in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Capping Reaction:
-
After an incomplete coupling attempt, wash the resin with DMF.
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the capping solution and wash the resin thoroughly with DMF to remove any residual reagents.
-
Perform a final ninhydrin test to confirm the absence of free primary amines. The beads should be yellow.
-
Protocol 3: Microwave-Assisted Coupling
Microwave energy can significantly enhance coupling efficiency and reduce reaction times, especially for sterically hindered amino acids.[3][4]
-
Resin Preparation and Deprotection:
-
Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).[3]
-
Wash the resin thoroughly with DMF.
-
-
Microwave Coupling:
-
In a separate vessel, prepare the activated amino acid solution as described in Protocol 1.
-
Add the activated solution to the resin.
-
Apply microwave irradiation for 5-15 minutes at a controlled temperature, typically between 70-90°C.[3] The optimal time and temperature should be determined empirically for the specific peptide sequence and synthesizer.
-
Wash the resin with DMF and monitor the coupling completion with a ninhydrin test.
-
Advanced Troubleshooting: Pseudoproline Dipeptides
For particularly challenging sequences prone to aggregation, the use of pseudoproline dipeptides can be a powerful tool. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures and improving the accessibility of the N-terminal amine for coupling. While commercially available pseudoproline dipeptides containing 3-nitro-tyrosine are not common, custom synthesis of an Fmoc-Xaa-3-nitro-Tyr(ΨPro)-OH dipeptide could be considered for extremely difficult syntheses. The incorporation of a pseudoproline dipeptide at a strategic position before the difficult coupling can significantly improve the overall synthesis yield and purity.[5]
References
- 1. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
Reduction of the nitro group during TFA cleavage and deprotection.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing the reduction of nitro groups during TFA-mediated cleavage and deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes the reduction of a nitro group on an arginine residue during TFA cleavage?
A: The reduction of the nitro group on an arginine side chain during TFA cleavage is an undesired side reaction. While the nitro group is relatively stable to TFA itself, certain components of the cleavage cocktail, particularly scavengers containing thiols, can act as reducing agents in the strongly acidic environment, leading to the conversion of the nitro group (NO₂) to an amino group (NH₂).
Q2: Is the nitro group intended to be removed by TFA?
A: No, the nitro group is an older protecting group for arginine and is not designed to be cleaved by TFA. Its removal typically requires stronger reductive methods, such as catalytic hydrogenation or treatment with reagents like tin(II) chloride (SnCl₂).[1] The use of TFA is primarily for cleaving the peptide from the resin and removing other acid-labile side-chain protecting groups (e.g., Boc, tBu).[2][3]
Q3: What are the consequences of this unintended reduction?
A: The primary consequence is the formation of a peptide analogue where the nitroarginine has been converted to arginine, resulting in a mass decrease of 30 Da (NO₂ replaced by NH₂). This leads to a heterogeneous final product, complicating purification and reducing the yield of the desired peptide.
Q4: How can I prevent the reduction of the nitro group?
A: Prevention primarily involves careful selection of the cleavage cocktail components. Avoiding strong reducing scavengers is critical. Optimizing the cleavage time and temperature to the minimum required for complete deprotection of other groups can also help minimize this side reaction.
Q5: Which scavengers should I use or avoid when my peptide contains nitroarginine?
A: It is best to avoid thiol-based scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), as they are known to cause reduction of sensitive functionalities.[4] A safer choice would be a scavenger cocktail based on triisopropylsilane (TIS) and water.
Q6: Are there more modern alternatives to the nitro protecting group for arginine?
A: Yes, the use of the nitro group for arginine protection has largely been superseded by sulfonyl-based protecting groups that are more compatible with standard Fmoc-SPPS protocols. The most commonly used protecting group for arginine today is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is readily cleaved by standard TFA cocktails.[1] Other alternatives include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[5]
Q7: How can I confirm that nitro group reduction has occurred?
A: The most effective way to detect this side reaction is through mass spectrometry (MS) of the crude peptide product. You will observe a peak corresponding to the desired peptide's mass and an additional peak at M-30 Da, where M is the mass of the expected product. High-performance liquid chromatography (HPLC) may also show a new, likely more polar, peak corresponding to the reduced peptide.
Troubleshooting Guide
Problem: Mass spectrometry of the crude peptide shows a significant peak at M-30 Da, indicating reduction of a nitroarginine residue.
| Possible Cause | Recommended Solution |
| Inappropriate Scavenger Choice | The cleavage cocktail contains strong reducing agents, such as thiol-based scavengers (e.g., EDT, DTT).[4] |
| Extended Cleavage Time or Elevated Temperature | Prolonged exposure to the acidic cleavage cocktail, especially at elevated temperatures, can promote side reactions. |
| Presence of Other Sensitive Residues | Although less common for nitro group reduction, the degradation of other residues (like tryptophan) can sometimes create a reducing environment within the cleavage mixture. |
Data Presentation
Table 1: Comparison of Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Suitability for Nitroarginine-containing Peptides | Comments |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS[6] | Recommended | TIS is a non-thiol scavenger, making this a safer option. Phenol is included to protect tyrosine. |
| Standard TFA/TIS/Water | 95% TFA / 2.5% TIS / 2.5% Water[5][7] | Recommended | A simple and effective cocktail for peptides without highly sensitive residues that require thiol scavengers (like Cys or Met). |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[5] | Not Recommended | Contains EDT, a thiol scavenger that can cause the reduction of the nitro group.[4] This reagent is designed for peptides with multiple sensitive residues like Cys, Met, and Trp.[6] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% DMS / 1.5% NH₄I (w/w)[6] | Not Recommended | Contains multiple reducing agents (EDT, DMS) and is specifically formulated to prevent methionine oxidation, which is not a concern for nitroarginine stability. |
Experimental Protocols
Protocol 1: TFA Cleavage with Minimized Risk of Nitro Group Reduction
This protocol is designed for the cleavage of peptides containing nitroarginine from the solid support while minimizing the risk of reduction.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard reaction, use Reagent B (TFA/Phenol/Water/TIS at 88:5:5:2 v/v/v/v).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[5]
-
Peptide Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Protocol 2: On-Resin Reductive Removal of the Nitro Group
This protocol can be used if the final desired product is the peptide with arginine instead of nitroarginine. It describes a controlled reduction before the final TFA cleavage.
-
Resin Swelling: Swell the nitroarginine-containing peptide-resin in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Reducing Solution Preparation: Prepare a solution of tin(II) chloride (SnCl₂) in 2-MeTHF under mild acidic conditions.
-
Reduction Reaction: Add the SnCl₂ solution to the swelled resin and heat the mixture to approximately 55°C. The reaction can be facilitated by sonication.[1]
-
Monitoring: Monitor the reaction for completeness by taking small aliquots of the resin, performing a quick cleavage, and analyzing the product by MS.
-
Washing: Once the reduction is complete, filter the resin and wash it thoroughly with DMF, DCM, and MeOH to remove all reagents.
-
Final Cleavage: Proceed with a standard TFA cleavage protocol (like Protocol 1) to cleave the now fully deprotected peptide from the resin.
Visualizations
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of Fmoc-3-nitro-L-tyrosine in DMF
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing solubility issues of Fmoc-3-nitro-L-tyrosine in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My Fmoc-3-nitro-L-tyrosine is not dissolving completely in DMF at room temperature. What are the common causes?
Several factors can contribute to the poor solubility of Fmoc-3-nitro-L-tyrosine in DMF:
-
Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can interfere with solubility and react with the Fmoc protecting group.[1][2] It is crucial to use high-purity, peptide-synthesis-grade, and amine-free DMF.
-
Temperature: Lower laboratory temperatures can significantly decrease the solubility of Fmoc-amino acids.[3]
-
Reagent Quality: Variations in the crystalline structure or purity of the Fmoc-3-nitro-L-tyrosine lot can impact its dissolution rate.
-
Aggregation: The planar and aromatic nature of the Fmoc group can lead to π-π stacking interactions, causing self-assembly and aggregation of the amino acid derivative, which reduces its solubility.[1]
Q2: What immediate steps can I take to improve the solubility of Fmoc-3-nitro-L-tyrosine in DMF?
Here are a few immediate actions you can take:
-
Sonication: Use an ultrasonic bath to break up aggregates and facilitate dissolution.[1]
-
Vortexing: Vigorous vortexing can also help in dissolving the compound.[1]
-
Gentle Heating: Gently warming the solution to 37-40°C can significantly improve solubility.[1][3] However, avoid prolonged or excessive heating to prevent potential degradation of the amino acid derivative.[1]
Q3: Are there alternative solvents or co-solvents I can use if DMF alone is not effective?
Yes, several alternatives and co-solvents can be employed:
-
N-methylpyrrolidone (NMP): NMP is a common alternative to DMF and often exhibits better solvating properties, especially for hydrophobic peptides and sequences prone to aggregation.[2][4]
-
Dimethyl sulfoxide (DMSO): DMSO is an excellent solvent for many Fmoc-amino acids and can be used as a co-solvent with DMF.[1] Preparing a concentrated stock solution of Fmoc-3-nitro-L-tyrosine in DMSO and adding it to the DMF can be an effective strategy.[1]
-
"Green" Solvent Alternatives: Research is ongoing into more environmentally friendly solvent systems. Binary mixtures, such as those containing DMSO and ethyl acetate, are being explored.[1]
Q4: My peptide synthesis is failing at the coupling step for Fmoc-3-nitro-L-tyrosine. Could this be related to solubility?
Absolutely. Poor solubility is a primary cause of incomplete or failed coupling reactions. If the Fmoc-amino acid is not fully dissolved, it is not available to react with the free N-terminus of the growing peptide chain on the solid support. This can lead to the formation of deletion sequences and a lower yield of the desired peptide.
Q5: How does on-resin peptide aggregation affect the incorporation of Fmoc-3-nitro-L-tyrosine?
As the peptide chain elongates, it can fold into secondary structures like β-sheets, leading to on-resin aggregation. This is particularly common with hydrophobic sequences.[3] Aggregation can physically block the reactive sites on the resin, hindering both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, in this case, Fmoc-3-nitro-L-tyrosine.
Data Presentation
| Solvent | Reported Solubility of Fmoc-Tyr(tBu)-OH | Molar Concentration (approx.) | Conditions / Notes |
| DMF | "Soluble" | Not specified | Qualitative description from suppliers. |
| NMP | "Soluble" | Not specified | Generally considered a better solvent for hydrophobic residues. |
| DMSO | "Soluble" | Not specified | Can be used as a co-solvent to enhance solubility in DMF. |
Experimental Protocols
Here are detailed methodologies for key experiments related to managing the solubility of Fmoc-3-nitro-L-tyrosine.
Protocol 1: Standard Dissolution of Fmoc-3-nitro-L-tyrosine in DMF
Objective: To prepare a solution of Fmoc-3-nitro-L-tyrosine in DMF for use in SPPS.
Materials:
-
Fmoc-3-nitro-L-tyrosine
-
High-purity, amine-free DMF
-
Clean, dry glass vial
-
Vortex mixer
Procedure:
-
Weigh the desired amount of Fmoc-3-nitro-L-tyrosine into the glass vial.
-
Add the calculated volume of DMF to achieve the desired concentration for your coupling reaction.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
Visually inspect the solution for any undissolved particles.
-
If the solid is fully dissolved, the solution is ready for the activation step in your SPPS protocol.
Protocol 2: Enhanced Dissolution of Poorly Soluble Fmoc-3-nitro-L-tyrosine
Objective: To dissolve Fmoc-3-nitro-L-tyrosine in DMF when it exhibits poor solubility at room temperature.
Materials:
-
Fmoc-3-nitro-L-tyrosine
-
High-purity, amine-free DMF
-
Clean, dry glass vial
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath with temperature control (set to 37-40°C)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Vortex the vial for 1-2 minutes.
-
If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, transfer the vial to a heating block or water bath pre-set to 37-40°C.
-
Gently agitate or vortex the solution intermittently until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol.
-
Caution: Avoid prolonged heating to prevent potential degradation of the Fmoc-amino acid.
Protocol 3: Using a DMSO Co-solvent System
Objective: To use a DMSO/DMF co-solvent system to dissolve Fmoc-3-nitro-L-tyrosine for SPPS.
Materials:
-
Fmoc-3-nitro-L-tyrosine
-
High-purity, amine-free DMF
-
High-purity DMSO
-
Clean, dry glass vials
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of Fmoc-3-nitro-L-tyrosine in DMSO (e.g., 100 mg/mL). This may require gentle warming and vortexing.
-
In a separate vial, add the required volume of DMF for your coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF to achieve the final desired concentration of the amino acid.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps of your SPPS protocol.
Protocol 4: SPPS Coupling of Fmoc-3-nitro-L-tyrosine
Objective: To incorporate Fmoc-3-nitro-L-tyrosine into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Solution of Fmoc-3-nitro-L-tyrosine (prepared using one of the protocols above)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
SPPS reaction vessel
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF within the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, pre-activate the Fmoc-3-nitro-L-tyrosine solution by adding the coupling reagents and base according to your standard protocol. Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated Fmoc-3-nitro-L-tyrosine solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for the desired coupling time (e.g., 1-2 hours). For difficult couplings, this time may be extended, or a double coupling may be performed.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads for the Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this technical support center.
Caption: Workflow for dissolving Fmoc-3-nitro-L-tyrosine.
Caption: Troubleshooting logic for solubility issues.
Caption: SPPS workflow for Fmoc-3-nitro-L-tyrosine.
References
Technical Support Center: 3-Nitrotyrosine Stability During Peptide Cleavage
Welcome to the technical support center for researchers working with 3-nitrotyrosine (3-NT). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with maintaining the stability of the 3-nitrotyrosine moiety during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to 3-nitrotyrosine stability during TFA cleavage?
A1: The primary challenge during trifluoroacetic acid (TFA)-mediated cleavage is preventing unwanted side reactions. While the 3-nitrotyrosine residue itself is relatively stable to TFA, the highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., Boc, tBu, Trt) and resin linkers can cause modifications.[1] Furthermore, the strongly acidic and reducing environment of the cleavage cocktail can potentially lead to the reduction of the nitro group to an amino group, although this is less commonly reported than other side reactions.
Q2: Why are scavengers essential when cleaving peptides containing 3-nitrotyrosine?
A2: Scavengers are crucial for quenching the reactive carbocations generated during acidolysis.[2] Without effective scavengers, these electrophilic species can attack nucleophilic residues. In the context of a 3-nitrotyrosine-containing peptide, these carbocations can lead to re-alkylation of other sensitive residues like tryptophan, methionine, or cysteine, resulting in significant impurities and reducing the final purity of the desired peptide.[1]
Q3: What are the most common side reactions, and which scavengers can prevent them?
A3: The most common side reactions involve the alkylation of nucleophilic residues by liberated protecting groups. For instance, t-butyl cations can modify tryptophan and methionine. The choice of scavenger depends on the other sensitive amino acids in your peptide sequence.
-
Triisopropylsilane (TIS): Primarily scavenges trityl cations and reduces oxidation of tryptophan.
-
1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations and is particularly effective in preventing the oxidation of tryptophan and keeping cysteine residues in their reduced state.[3]
-
Thioanisole: Effectively scavenges benzyl cations and can help prevent the modification of methionine.[1]
-
Water: Acts as a scavenger and helps in the hydrolysis of protecting groups.
Q4: Can the cleavage process itself introduce artifactual nitration?
A4: No, the cleavage process is unlikely to cause nitration. Artifactual nitration is a significant concern during sample preparation and analysis, especially when acidic conditions (e.g., protein precipitation with TCA) are combined with the presence of nitrite contaminants in buffers or reagents.[4][5] This leads to the formation of nitrous acid, a nitrating agent.[5] Cleavage cocktails for SPPS do not typically contain sources of nitrite.
Troubleshooting Guide
Problem: My mass spectrometry results show a mass loss of 30 Da (-NO) or 46 Da (-NO₂) from my 3-nitrotyrosine peptide.
-
Possible Cause: Reduction of the nitro group to a nitroso (-NO) or amino (-NH₂) group. While less common, some scavenger cocktails, particularly those with strong reducing agents in high concentrations or used for extended cleavage times, might cause this.
-
Solution:
-
Reduce Cleavage Time: Limit the cleavage duration to the minimum required for complete deprotection (e.g., 2-4 hours).[6] Monitor the reaction to find the optimal time.
-
Modify Scavenger Cocktail: Avoid overly harsh reducing conditions. A standard cocktail like TFA/TIS/Water (95:2.5:2.5) is often sufficient if no other highly sensitive residues are present. If dithiols are necessary for other residues, consider reducing their concentration.
-
Use a Milder Acid: For very sensitive sequences, a weaker acid system could be explored, though this is highly dependent on the protecting groups used.
-
Problem: The purity of my crude peptide is low, with multiple peaks close to the main product in the HPLC chromatogram.
-
Possible Cause: Ineffective scavenging of carbocations, leading to alkylation of other sensitive residues (Trp, Met, Cys) in your peptide.[1]
-
Solution:
-
Optimize the Scavenger Cocktail: The choice of scavengers is critical and depends on your peptide's sequence.[7] For peptides containing Trp, Met, or Cys in addition to 3-NT, a more robust cocktail is needed. (See Table 1).
-
Ensure Fresh Reagents: Prepare the cleavage cocktail immediately before use. Scavengers like dithiols can oxidize over time.[2]
-
Thorough Resin Washing: Before cleavage, ensure the peptide-resin is washed thoroughly to remove any residual DMF, which can inhibit the efficiency of the acidolysis.[8]
-
Problem: I observe a significant amount of peptide re-attachment to the resin.
-
Possible Cause: The carbocation generated from the resin linker can react with nucleophilic residues in the peptide, causing irreversible re-attachment.
-
Solution:
-
Increase Scavenger Concentration: Ensure a sufficient concentration of scavengers like TIS or thioanisole to effectively quench the linker-derived cations.
-
Use a Scavenger-Rich Cocktail: Employ a cocktail with a higher percentage of scavengers, such as Reagent K (TFA/water/phenol/thioanisole/EDT).
-
Quantitative Data: Recommended Scavenger Cocktails
The selection of an appropriate cleavage cocktail is critical and is dictated by the amino acid composition of the peptide. Below is a table summarizing recommended cocktails for peptides containing 3-nitrotyrosine and other sensitive residues.
| Peptide Composition | Recommended Cocktail (v/v/v) | Key Scavengers & Rationale | Reference(s) |
| Contains 3-NT; no other sensitive residues | TFA / TIS / H₂O (95:2.5:2.5) | TIS: Scavenges carbocations. H₂O: Aids in hydrolysis. A good general-purpose, low-odor cocktail. | |
| Contains 3-NT and Trp | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | EDT: Effectively prevents oxidation and alkylation of the tryptophan indole ring. | [3] |
| Contains 3-NT, Met, and/or Cys | TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole: Protects the methionine thioether. EDT: Protects cysteine's sulfhydryl group and other residues. | [6] |
| Complex peptide with multiple sensitive residues (Arg(Pbf), Trp, Met, Cys) | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful, broad-spectrum cocktail for challenging sequences. Phenol also acts as a carbocation scavenger. |
Experimental Protocols
Protocol 1: Standard Cleavage of a 3-Nitrotyrosine Peptide
This protocol is suitable for peptides containing 3-nitrotyrosine but lacking other highly sensitive residues like unprotected Trp, Met, or Cys.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3x) and methanol (3x), followed by a final DCM wash (3x).
-
Dry the resin under a high vacuum for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail. Always prepare fresh.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate or stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation and Precipitation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet twice more with cold diethyl ether, repeating the centrifugation and decanting steps to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: Experimental workflow for cleavage and isolation.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting logic for 3-NT cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Minimizing deletion sequences in peptides with Fmoc-3-nitro-L-tyrosine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing deletion sequences and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) with Fmoc-3-nitro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when using Fmoc-3-nitro-L-tyrosine?
A1: Deletion sequences, the absence of one or more amino acids in the final peptide, primarily arise from two issues during solid-phase peptide synthesis (SPPS): incomplete Fmoc deprotection of the N-terminal amine on the growing peptide chain and inefficient coupling of the incoming Fmoc-3-nitro-L-tyrosine.
Q2: Does the nitro group on Fmoc-3-nitro-L-tyrosine affect its coupling efficiency?
A2: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the amino acid.[1] This, combined with potential steric hindrance, may necessitate optimized coupling conditions to ensure complete incorporation and prevent the formation of deletion sequences.
Q3: What is the significance of the nitro group on the tyrosine residue?
A3: The nitro group serves as a valuable functional handle for post-synthetic modifications.[1] It can be chemically reduced to an amino group (-NH2), providing a reactive site for attaching molecules such as fluorescent probes or cross-linking agents.[1] Additionally, incorporating 3-nitro-L-tyrosine allows researchers to create peptide models for studying the effects of protein nitration, a post-translational modification associated with oxidative stress and various diseases.[1] The nitrotyrosine residue can also act as a fluorescence quencher.[1]
Q4: When should I consider a "double coupling" protocol?
A4: A double coupling protocol is recommended if a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling of Fmoc-3-nitro-L-tyrosine.[2] This is particularly important for sterically hindered amino acids or sequences known to be difficult.[3]
Q5: Can the choice of solvent impact the synthesis?
A5: Absolutely. The polarity of the solvent can influence reaction rates. While DMF is commonly used, for aggregation-prone sequences, switching to N-methylpyrrolidone (NMP) or using solvent mixtures may be beneficial.[4]
Troubleshooting Guide
Problem: Mass spectrometry and HPLC analysis show peaks corresponding to deletion sequences.
This is a common issue when working with modified amino acids. Follow this systematic approach to identify and resolve the problem.
Step 1: Verify Reagent and Amino Acid Quality
Ensure the Fmoc-3-nitro-L-tyrosine and all other reagents are of high purity (≥99%) and stored under the recommended conditions (2°C - 8°C, dry). Impurities in the amino acid or degradation of coupling reagents can lead to incomplete reactions.
Step 2: Review and Optimize the Coupling Protocol
Incomplete coupling is a frequent cause of deletion sequences. Consider the following optimizations:
-
Choice of Coupling Reagent: For challenging couplings, stronger, more efficient uronium/aminium salt-based reagents like HATU or HBTU are often preferred over carbodiimides like DIC.[5][6]
-
Extended Coupling Time: Due to potential steric hindrance, extending the coupling time from the standard 1-2 hours to 2-4 hours can improve efficiency.[3][7]
-
Double Coupling: If incomplete coupling is suspected, perform a second coupling with fresh, activated Fmoc-3-nitro-L-tyrosine.[2]
-
Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[3]
Step 3: Ensure Complete Fmoc Deprotection
Residual Fmoc groups will block the N-terminus and prevent the next amino acid from coupling.
-
Fresh Deprotection Solution: Always use a freshly prepared solution of 20% piperidine in DMF.
-
Sufficient Deprotection Time: Ensure the deprotection steps are sufficiently long (e.g., one treatment of 5 minutes followed by a second of 15 minutes).[8]
Step 4: Monitor the Reaction
Regularly monitor the completion of both coupling and deprotection steps using a qualitative method like the Kaiser test.[2] A positive result (blue beads) after coupling indicates unreacted amines and the need for further action (e.g., double coupling or capping).[2]
Step 5: Consider Capping
If a double coupling still results in a positive Kaiser test, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride.[2] This will terminate these chains and prevent the formation of deletion sequences, simplifying the final purification.
Data Presentation
| Coupling Reagent Combination | Relative Efficiency | Recommended Use | Key Considerations |
| HATU / DIPEA | Excellent | For sterically hindered residues and difficult sequences.[3][9] | Higher cost, but very fast and efficient.[5][9] |
| HBTU / DIPEA | Very Good | A robust and widely used method for routine and challenging syntheses.[10] | Generally high coupling efficiency and rapid reaction times.[11] |
| DIC / HOBt (or Oxyma) | Good | Cost-effective option for standard couplings.[11] | Slower reaction times compared to uronium/aminium salts; the additive is crucial to suppress racemization.[6][11] |
Disclaimer: This table is illustrative and based on general principles of solid-phase peptide synthesis. Optimal conditions should be determined experimentally for your specific peptide sequence.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-3-nitro-L-tyrosine using HATU
This protocol is recommended for sequences where steric hindrance is a concern.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a fritted syringe or automated synthesizer vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the deprotection with a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[8]
-
Add a hindered base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (6 equivalents).[8]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring (Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2] If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling and Capping for Difficult Couplings
Implement this protocol if the Kaiser test is positive after the initial coupling.
-
First Coupling: Perform the standard coupling protocol for Fmoc-3-nitro-L-tyrosine (Protocol 1).
-
Wash: Wash the resin thoroughly with DMF.
-
Kaiser Test: Perform the Kaiser test. If negative, proceed to the next deprotection step. If positive, continue with the second coupling.
-
Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-3-nitro-L-tyrosine as described in Protocol 1 and repeat the coupling step.[2]
-
Wash and Kaiser Test: Wash the resin with DMF and perform another Kaiser test.
-
Capping (if necessary): If the Kaiser test is still positive, cap the remaining free amines.
-
Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.[2]
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
-
Visualizations
Caption: Experimental workflow for optimizing Fmoc-3-nitro-L-tyrosine coupling.
Caption: Logical workflow for troubleshooting deletion sequences.
References
- 1. Fmoc-3-nitro-L-tyrosine | 136590-09-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Identifying and minimizing side products in 3-nitrotyrosine peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solid-phase peptide synthesis (SPPS) of 3-nitrotyrosine-containing peptides.
Troubleshooting Guide: Common Side Products and Minimization Strategies
Issue: My peptide synthesis has low yield and purity, with multiple unexpected peaks in the HPLC chromatogram.
This is a common issue when synthesizing peptides containing 3-nitrotyrosine, often due to the reactivity of the unprotected phenol group and the nitro group itself. The primary side products are a result of O-acylation and reduction of the nitro group.
Side Product Identification and Mitigation
| Side Product | Structure | Identification by Mass Spectrometry | Recommended Action |
| O-Acylation | O-acylated 3-nitrotyrosine residue | Expected Mass + 42.04 Da (for acetylation) | Protect the phenol side chain of Fmoc-3-nitrotyrosine in situ after coupling. |
| Reduction to 3-Aminotyrosine | 3-aminotyrosine residue | Expected Mass - 16.00 Da (loss of one oxygen) or -32.00 (loss of two oxygens) from the nitro group. A mass shift of -30.01 Da (NO₂ to NH₂) is also indicative.[1] | Use milder reducing conditions during cleavage and purification. Avoid strong reducing agents. |
Detailed Experimental Protocols
Protocol 1: In Situ Acetyl Protection of 3-Nitrotyrosine Side Chain
This protocol is recommended to prevent O-acylation of the 3-nitrotyrosine residue during subsequent coupling steps.
-
Standard Coupling: Couple Fmoc-3-nitrotyrosine to the resin-bound peptide using your standard coupling protocol (e.g., with HBTU).
-
Washing: Thoroughly wash the resin with DMF.
-
Acetylation: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10 equivalents of acetic anhydride and 10 equivalents of diisopropylethylamine (DIEA) in DMF) for 30-60 minutes at room temperature.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to continue peptide elongation.
Protocol 2: In Situ Silyl Protection of 3-Nitrotyrosine Side Chain
A silyl ether can also be used to protect the phenol group. This method offers an alternative with different cleavage characteristics.
-
Standard Coupling: Couple Fmoc-3-nitrotyrosine as described above.
-
Washing: Wash the resin with DMF.
-
Silylation: Treat the resin with a solution of a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), and a base like imidazole in DMF.[2] Use approximately 2-3 equivalents of TBDMS-Cl and 4-5 equivalents of imidazole. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Fmoc Deprotection: Continue with the standard SPPS cycle.
Analytical Workflow for Purity Assessment
The purity of the synthesized 3-nitrotyrosine-containing peptide should be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]
Analytical workflow for assessing the purity of synthesized 3-nitrotyrosine peptides.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the side chain of Fmoc-3-nitrotyrosine during SPPS?
While it is possible to synthesize peptides using unprotected Fmoc-3-nitrotyrosine, it is not recommended for longer or more complex sequences. The unprotected phenol group is nucleophilic and can lead to O-acylation during subsequent coupling steps, resulting in side products that are difficult to remove.[2] For optimal purity and yield, in situ protection of the side chain is advised.
Q2: What are the main side products I should expect when synthesizing peptides with 3-nitrotyrosine?
The two most common side products are:
-
O-acylation: The addition of an acyl group to the oxygen of the phenol side chain. This typically occurs from the activated carboxyl group of the incoming amino acid.
-
Reduction of the nitro group: The -NO₂ group can be reduced to an amino group (-NH₂), forming a 3-aminotyrosine residue. This can occur during the final cleavage and deprotection step, especially if strong reducing scavengers are used.
Q3: How can I detect these side products?
Both O-acylation and nitro group reduction can be readily detected by mass spectrometry.
-
O-acylation (e.g., acetylation) will result in a mass increase of +42.04 Da.
-
Reduction to 3-aminotyrosine will result in a mass decrease of 30.01 Da (the difference between -NO₂ and -NH₂). You may also observe losses of 16 Da (-O) or 32 Da (-O₂) from the parent ion in the mass spectrum.[1]
Reverse-phase HPLC can separate these impurities from the main product, although they may co-elute if the modification is minor.
Q4: What is the significance of 3-nitrotyrosine in a biological context?
3-Nitrotyrosine is a stable biomarker of "nitroxidative stress," a condition where the production of reactive nitrogen species, such as peroxynitrite, overwhelms the cell's antioxidant defenses.[5] In cell signaling, the nitration of tyrosine residues can interfere with or inhibit normal tyrosine phosphorylation, a critical mechanism for regulating a wide range of cellular processes.[6][7] This can impact everything from enzyme activity to protein-protein interactions.
3-Nitrotyrosine in Signaling Pathways
The formation of 3-nitrotyrosine is not a random event but is often associated with specific signaling pathways, particularly those involving nitric oxide (NO) and superoxide (O₂⁻).
Formation of 3-nitrotyrosine and its impact on cell signaling.
The presence of 3-nitrotyrosine in proteins can have significant downstream effects, including:
-
Inhibition of Tyrosine Kinase Signaling: The bulky nitro group can sterically hinder the phosphorylation of the tyrosine residue, thereby blocking downstream signaling cascades.[7]
-
Alteration of Protein Function: The change in the electronic properties and size of the tyrosine side chain can directly impact the protein's structure and, consequently, its function.[5]
-
Marker of Disease States: Elevated levels of 3-nitrotyrosine have been associated with a number of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer, reflecting a state of chronic inflammation and oxidative stress.[7][8]
References
- 1. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of nitrated proteins and tryptic peptides by HPLC-chip-MS/MS: site-specific quantification, nitration degree, and reactivity of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to HPLC Purification and Analysis of 3-Nitrotyrosine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The presence of 3-nitrotyrosine (3-NT) in peptides and proteins is a critical biomarker for nitrosative stress, implicated in a range of pathological conditions. Accurate and efficient purification and analysis of 3-NT-containing peptides are paramount for advancing research and therapeutic development. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) based methodologies, supported by experimental data, to assist in selecting the most suitable approach for your specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for 3-nitrotyrosine quantification is often a balance between sensitivity, specificity, cost, and sample throughput. Below is a summary of the reported performance of common analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (CV%) | Accuracy/Recovery | Key Considerations |
| HPLC-DAD | 20.3 µg/L | 61.5 µg/L | Not Reported | 94.78 ± 5.41% (at 356 nm)[1] | Simple, low-cost, and rapid analysis time (<15 min per sample).[1] |
| HPLC-ECD | 10 nM[1] | Not Reported | Not Reported | Not Reported | Offers good sensitivity with a reported detection limit as low as 20 fmol per injection.[1] |
| LC-MS/MS | 0.030 ng/mL (0.13 nM)[1] | 0.100 ng/mL (0.44 nM)[1] | <10%[1] | 95-105%[1] | High specificity and sensitivity, making it suitable for complex biological matrices.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of results. The following sections outline key experimental protocols for the purification and analysis of 3-nitrotyrosine-containing peptides.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common technique for the separation of peptides based on their hydrophobicity.
a. Column Selection: C18 vs. C8
-
C18 (Octadecyl): Offers higher hydrophobicity and greater retention for non-polar analytes due to its longer carbon chain.[2][3][4] It generally provides better resolution for complex mixtures of hydrophobic peptides.[3]
-
C8 (Octyl): Has a shorter carbon chain, resulting in lower hydrophobicity and shorter retention times.[2][3][4] This can be advantageous for faster analysis of moderately hydrophobic peptides and may exhibit less peak tailing.[2]
The choice between C18 and C8 depends on the specific hydrophobicity of the target peptides and the desired analysis time.[3]
b. Typical RP-HPLC Protocol for 3-NT Peptide Analysis
-
Column: C18 column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection:
-
UV/DAD: Monitoring at 215, 276, and 356 nm. Detection at 356 nm is recommended for better specificity in biological matrices.[5][6]
-
Electrochemical Detection (ECD): Offers high sensitivity.[7]
-
Mass Spectrometry (MS/MS): Provides the highest specificity and sensitivity for identification and quantification.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative for separating highly polar peptides that are poorly retained by RP-HPLC.[9][10]
a. HILIC Protocol for 3-NT Peptide Fractionation
-
Column: HILIC stationary phase (e.g., silica, amide, or zwitterionic).[11]
-
Mobile Phase A: Acetonitrile with a small percentage of water (e.g., 95:5 v/v) and a buffer (e.g., ammonium formate).
-
Mobile Phase B: Water with a buffer.
-
Gradient: A gradient of increasing Mobile Phase B.
-
Flow Rate: Typically 0.2-1 mL/min.
-
Detection: UV or MS.
Strong Cation Exchange (SCX) Chromatography
SCX is an ion-exchange chromatography technique used to fractionate peptides based on their net positive charge.[12][13][14] It is often employed as an initial fractionation step before RP-HPLC-MS/MS analysis to reduce sample complexity.[14][15]
a. SCX Protocol for Peptide Fractionation
-
Column: SCX column with sulfonic acid-based stationary phase.[12]
-
Loading Buffer (Low Ionic Strength): e.g., 5 mM KH2PO4 in 25% acetonitrile, pH 3.0.
-
Elution Buffer (High Ionic Strength): e.g., 5 mM KH2PO4, 350 mM KCl in 25% acetonitrile, pH 3.0.
-
Gradient: A step or linear gradient of increasing salt concentration.
-
Flow Rate: 0.2-1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Visualizations
Signaling Pathway Involving Protein Tyrosine Nitration
Caption: Formation of 3-nitrotyrosine and its impact on cellular signaling.
Experimental Workflow for HPLC Analysis of 3-NT Peptides
Caption: General workflow for the purification and analysis of 3-NT peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination of 3-nitrotyrosine, tyrosine, hydroxyproline and proline in exhaled breath condensate by hydrophilic interaction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. pure.uva.nl [pure.uva.nl]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. Fractionation of peptides by strong cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. researchgate.net [researchgate.net]
Navigating the Nitroproteome: A Comparative Guide to Mass Spectrometry of 3-Nitrotyrosine Peptides
For researchers, scientists, and drug development professionals, the identification and quantification of 3-nitrotyrosine (3-NT) serves as a critical biomarker for nitrosative stress, implicated in a range of pathologies from neurodegenerative diseases to cancer. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of peptides containing this post-translational modification, with a focus on fragmentation techniques, experimental protocols, and data interpretation.
The addition of a nitro group to tyrosine residues can alter protein structure, function, and signaling pathways.[1][2] However, the low abundance of this modification in biological samples presents a significant analytical challenge.[3][4] Mass spectrometry has emerged as the key technology for the sensitive and specific detection of 3-nitrotyrosine-containing peptides.[2][4] This guide delves into the nuances of different fragmentation methods, sample preparation strategies, and analytical workflows to aid researchers in selecting the optimal approach for their specific needs.
Comparing Fragmentation Techniques for 3-Nitrotyrosine Peptide Identification
The choice of fragmentation technique is paramount for obtaining high-quality tandem mass spectra (MS/MS) for confident peptide identification and localization of the 3-nitrotyrosine modification. The three most common methods—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD)—each present distinct advantages and disadvantages.
| Fragmentation Method | Advantages for 3-Nitrotyrosine Analysis | Disadvantages for 3-Nitrotyrosine Analysis | Ion Types Generated |
| Collision-Induced Dissociation (CID) | - Widely available on most mass spectrometers.[5] | - Often results in inefficient fragmentation of 3-nitrotyrosine peptides.[1] - The nitro group can be labile, leading to neutral loss and reduced sequence-informative ions.[6] | b- and y-ions[5] |
| Electron Transfer Dissociation (ETD) | - Preserves labile post-translational modifications like the nitro group.[6] - Generates c- and z-type fragment ions, providing complementary sequence information.[6] | - The high electron affinity of the nitrotyrosine moiety can quench the ETD reaction, reducing fragmentation efficiency.[7] - Generally more effective for peptides with higher charge states.[8] | c- and z-ions[5] |
| Higher-Energy Collisional Dissociation (HCD) | - Combines features of CID with higher fragmentation energy, potentially leading to more complete fragmentation.[6] - Produces high-resolution and high-mass-accuracy fragment ions in Orbitrap instruments.[8] | - Can still lead to the loss of the nitro group, although potentially to a lesser extent than CID. | b- and y-ions[5] |
Experimental Protocols for 3-Nitrotyrosine Peptide Analysis
Effective characterization of 3-nitrotyrosine peptides hinges on meticulous sample preparation and optimized analytical workflows. Below are detailed protocols for key experimental stages.
Experimental Workflow for 3-Nitrotyrosine Peptide Analysis
References
- 1. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.proteomesoftware.com [support.proteomesoftware.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. MS Behavior of Nitrated Peptides [ebrary.net]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
Confirming the Position of 3-Nitrotyrosine in Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately identifying the position of post-translational modifications (PTMs) such as 3-nitrotyrosine is critical for understanding protein function, signaling pathways, and disease mechanisms. This guide provides an objective comparison of the two primary methods for confirming the location of 3-nitrotyrosine within a peptide sequence: Tandem Mass Spectrometry (MS/MS) and Edman Degradation.
Methodology Comparison
The selection of a method for localizing 3-nitrotyrosine depends on several factors, including the complexity of the sample, the required sensitivity, and the desired level of confidence in the assignment. Below is a summary of the key performance characteristics of Tandem Mass Spectrometry and Edman Degradation.
Quantitative Data Summary
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of a selected peptide ion and analysis of the fragment masses to determine the amino acid sequence and modification site. | Sequential removal and identification of N-terminal amino acids. |
| Sensitivity | High (picomole to femtomole range)[1][2]. | Moderate (picomole range)[2]. |
| Specificity | High, based on characteristic mass shifts and fragment ions. | Lower for modified amino acids; relies on retention time comparison with standards[3]. |
| Confidence in PTM Localization | High, through direct observation of mass increase in fragment ions containing the modification.[4] | Indirect; requires a standard for the modified amino acid derivative. |
| Sample Requirement | Low (micrograms of protein). | Low (10-100 picomoles of peptide)[2]. |
| Throughput | High; suitable for complex mixtures (proteomics). | Low; one peptide at a time. |
| Limitations | Can be challenging for low-abundance peptides without enrichment; potential for misinterpretation of complex spectra.[4][5] | Not effective for N-terminally blocked peptides; sequencing length is limited (typically < 30-50 residues)[2]. |
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for 3-Nitrotyrosine Identification
Tandem mass spectrometry is the predominant and most powerful method for identifying the specific sites of 3-nitrotyrosine modification.[4] The general workflow involves enzymatic digestion of the protein sample, followed by liquid chromatography (LC) separation of the resulting peptides and subsequent analysis by MS/MS.
Key Experimental Steps:
-
Protein Digestion: The protein sample is denatured, reduced, and alkylated, followed by digestion with a protease (e.g., trypsin).
-
(Optional) Enrichment: Due to the low stoichiometry of 3-nitrotyrosine in biological samples, an enrichment step is often necessary before MS analysis.[5] This can be achieved using immunoaffinity techniques with anti-3-nitrotyrosine antibodies.[6][7]
-
LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions) are measured.
-
MS2 Scan (Tandem MS): Selected precursor ions are fragmented (e.g., by collision-induced dissociation - CID), and the m/z ratios of the resulting fragment ions are measured.[8]
-
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to determine the peptide sequence. The position of the 3-nitrotyrosine is confirmed by several key pieces of evidence:
-
Mass Shift in Fragment Ions: A mass increase of 45.0044 Da (the mass of a nitro group, NO₂, minus a hydrogen atom) will be observed for fragment ions (b- and y-ions) that contain the modified tyrosine residue.[4]
-
Characteristic Immonium Ion: The presence of a characteristic immonium ion for 3-nitrotyrosine at an m/z of 181.1 is a strong indicator of the modification.[4]
-
Chromatographic Retention Time: Nitrated peptides typically have a longer retention time on reverse-phase chromatography compared to their unmodified counterparts due to increased hydrophobicity.[4]
-
-
Validation: For unambiguous confirmation, the MS/MS spectrum of the putative nitrated peptide should be compared to that of a synthetically generated peptide with 3-nitrotyrosine at the same position.[4][9]
Edman Degradation for 3-Nitrotyrosine Sequencing
Edman degradation is a classical method for sequencing peptides from the N-terminus.[2][10] While powerful for unmodified peptides, its application to post-translationally modified residues like 3-nitrotyrosine presents challenges.
Key Experimental Steps:
-
Peptide Immobilization: The purified peptide is immobilized on a solid support.
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[11]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.[11]
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.[3][12]
-
Cycle Repetition: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and identification.
Challenges with 3-Nitrotyrosine:
-
Standard Availability: A key limitation is the requirement for a commercially available or synthesized PTH-3-nitrotyrosine standard to compare retention times.[3] Without a standard, definitive identification is not possible.
-
Chemical Stability: The stability of the PTH-3-nitrotyrosine derivative during the chemical cycles of the Edman degradation process may be a concern.
Visualizing the Workflows
To better illustrate the experimental processes and the logic of method comparison, the following diagrams are provided.
Caption: A flowchart illustrating the general experimental workflow for the identification and confirmation of 3-nitrotyrosine in a peptide sequence.
Caption: A diagram showing the logical comparison of Tandem Mass Spectrometry and Edman Degradation for the localization of 3-nitrotyrosine.
References
- 1. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehu.eus [ehu.eus]
- 11. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. learninglink.oup.com [learninglink.oup.com]
A Comparative Guide to Fmoc-3-nitro-L-tyrosine and Its Analogs in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of nitrated tyrosine residues into peptides is a critical tool for studying the profound effects of protein nitration, a post-translational modification implicated in a host of physiological and pathological processes, including signal transduction, inflammation, and neurodegenerative diseases. Fmoc-3-nitro-L-tyrosine stands as the most widely utilized building block for this purpose in solid-phase peptide synthesis (SPPS). However, a selection of other nitrated tyrosine analogs offers unique chemical properties that can be leveraged for diverse research applications. This guide provides an objective comparison of Fmoc-3-nitro-L-tyrosine with its primary analogs, Fmoc-3,5-dinitro-L-tyrosine and Fmoc-3-amino-L-tyrosine, supported by experimental considerations and data.
Performance Comparison in Peptide Synthesis
The choice of a nitrated tyrosine analog can influence several aspects of peptide synthesis, from coupling efficiency to the ultimate purity and properties of the final peptide. While direct, side-by-side comparative studies are limited, the following table summarizes the expected performance based on the chemical nature of each analog and established principles of Fmoc-SPPS.
| Parameter | Fmoc-3-nitro-L-tyrosine | Fmoc-3,5-dinitro-L-tyrosine | Fmoc-3-amino-L-tyrosine (with side-chain protection) |
| Coupling Efficiency | Generally good, comparable to standard Fmoc-amino acids. | Potentially slightly lower due to increased steric hindrance from the two nitro groups. | Good, but requires appropriate side-chain protection of the amino group to prevent side reactions. |
| Cleavage from Resin | Standard cleavage cocktails (e.g., TFA/TIS/H₂O) are effective. | Standard cleavage cocktails are effective. | Standard cleavage cocktails are effective. |
| Peptide Purity (Crude) | High purity can be achieved with standard purification methods (e.g., RP-HPLC). | May require more rigorous purification to remove potential side products. | Purity is dependent on the efficiency of side-chain deprotection. |
| Stability during Synthesis | The nitro group is stable to the basic conditions of Fmoc deprotection and acidic conditions of cleavage. | Dinitro groups are also stable under standard SPPS conditions. | The amino group is reactive and must be protected during synthesis. |
| Post-synthesis Modification Potential | The nitro group can be reduced to an amino group for further functionalization.[1] | The dinitro groups can be sequentially or fully reduced to amino groups. | The amino group is readily available for conjugation after deprotection. |
Physicochemical Properties of Peptides Containing Nitrated Tyrosine Analogs
The incorporation of different nitrated tyrosine analogs imparts distinct physicochemical properties to the resulting peptides, which can, in turn, affect their structure, function, and analytical behavior.
| Property | 3-nitrotyrosine | 3,5-dinitrotyrosine | 3-aminotyrosine |
| pKa of Phenolic Hydroxyl Group | ~7.2 (significantly lower than tyrosine's pKa of ~10) | Expected to be even lower than 3-nitrotyrosine due to the electron-withdrawing effect of two nitro groups. | Higher than 3-nitrotyrosine, but lower than tyrosine. |
| Hydrophobicity | Increased hydrophobicity compared to tyrosine.[2] | Expected to be more hydrophobic than 3-nitrotyrosine. | Significantly more hydrophilic than 3-nitrotyrosine.[3] |
| UV-Visible Absorbance | Characteristic absorbance at ~360 nm at acidic pH.[2] | Expected to have a distinct UV-Vis spectrum. | Different spectral properties compared to 3-nitrotyrosine. |
| Redox Potential | The nitro group can be electrochemically reduced. | The dinitro groups are more readily reduced. | The amino group can be oxidized. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of nitrated tyrosine analogs into a model peptide sequence (e.g., Tyr-Gly-Gly-Phe) using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-protected amino acids (including the nitrated tyrosine analog)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA for purification
-
Kaiser test kit
Protocol for Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the incorporation of the nitrated tyrosine analog, use the corresponding Fmoc-protected derivative (e.g., Fmoc-3-nitro-L-tyrosine).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Caption: General workflow for the synthesis and analysis of nitrated peptides.
Caption: Tyrosine nitration can alter protein interactions and signaling.
Conclusion
Fmoc-3-nitro-L-tyrosine remains the workhorse for introducing a nitro group into synthetic peptides due to its commercial availability and compatibility with standard SPPS protocols. However, for specific applications, its analogs offer distinct advantages. Fmoc-3,5-dinitro-L-tyrosine can serve as a precursor to peptides with multiple amino groups for complex conjugations. Fmoc-3-amino-L-tyrosine, with appropriate side-chain protection, allows for the direct incorporation of a nucleophilic handle. The choice of the analog should be guided by the specific research question, considering the desired physicochemical properties of the final peptide and the potential for post-synthetic modifications. This guide provides a framework for researchers to make informed decisions when designing and synthesizing peptides containing nitrated tyrosine residues.
References
A Comparative Guide to the Incorporation of 3-Nitrotyrosine into Synthetic Peptides
The site-specific incorporation of 3-nitrotyrosine (3-NT or NO2-Tyr), a critical biomarker for nitroxidative stress, into peptides is essential for studying its role in protein function, signaling pathways, and disease pathogenesis.[1][2] This guide provides a comparative analysis of the primary methodologies for introducing this non-canonical amino acid into synthetic peptides, focusing on solid-phase peptide synthesis (SPPS). We present a detailed comparison of methods, quantitative performance data, and complete experimental protocols to assist researchers in selecting the optimal strategy for their needs.
Core Methodologies: A Comparative Overview
There are three principal strategies for preparing peptides containing 3-nitrotyrosine:
-
Direct Incorporation of Unprotected Fmoc-Tyr(3-NO2)-OH: This is the most straightforward approach, utilizing the commercially available Fmoc-protected 3-nitrotyrosine building block directly in standard SPPS cycles.[3]
-
Incorporation with Side-Chain Protection: This method involves the temporary protection of the phenolic hydroxyl group of 3-nitrotyrosine during synthesis to prevent side reactions, enhancing the purity and yield of the final peptide.[3]
-
Post-Synthetic Nitration of Tyrosine: This strategy involves synthesizing the peptide with a native tyrosine residue and subsequently nitrating it using chemical reagents.[4]
The choice of method significantly impacts synthesis efficiency, peptide purity, and overall yield. While direct incorporation is simple, the acidic nature of the 3-nitrotyrosine phenol (pKa ≈ 7.2) can lead to side reactions under standard basic coupling conditions.[3][5] Post-synthetic nitration often suffers from a lack of selectivity, potentially modifying other residues or multiple tyrosines within the same peptide.[1] Consequently, the use of a side-chain protected 3-nitrotyrosine building block is often the most robust and reliable approach.
Caption: Comparison of primary strategies for 3-nitrotyrosine peptide synthesis.
Data-Driven Comparison of Synthetic Strategies
The most significant challenge in using Fmoc-Tyr(3-NO2)-OH directly is the reactivity of its unprotected phenolate side chain, which can lead to side products during coupling.[3] Protecting this side chain improves the synthesis outcome. A study directly comparing different in situ side-chain protection strategies after coupling unprotected Fmoc-Tyr(3-NO2)-OH demonstrated the superiority of a silyl protecting group over an acetyl group.[3]
| Method | Protecting Group | Key Advantages | Key Disadvantages | Reported Purity (Crude) | Reference |
| Direct Incorporation | None | Simple; commercially available building block | Phenolate side-chain can cause side reactions, leading to impurities | Lower | [3] |
| Incorporation with Side-Chain Protection | Acetyl (in situ) | Reduces side reactions compared to unprotected | Risk of incomplete deprotection and acyl transfer, leading to multiple impurities | Moderate | [3] |
| Incorporation with Side-Chain Protection | Silyl (TBS) (in situ) | Clean conversion; minimal side products; high purity | Requires additional in situ protection step | Substantially Higher | [3] |
| Post-Synthetic Nitration | N/A | Uses standard Fmoc-Tyr-OH | Lacks regioselectivity; potential for over-nitration or modification of other residues | Variable; often low | [1] |
TBS: tert-butyldimethylsilyl
Detailed Experimental Protocols
The following protocols outline the recommended method for incorporating 3-nitrotyrosine using standard Fmoc-SPPS with in situ side-chain protection, which has been shown to yield peptides with higher purity.[3]
Protocol 1: Fmoc-SPPS with in situ Silyl Protection of 3-Nitrotyrosine
This protocol is adapted for a 0.1 mmol synthesis scale on a rink amide resin.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin in a fritted reaction vessel with N,N-Dimethylformamide (DMF) for 60 minutes.
-
Drain the DMF and perform Fmoc deprotection on the resin linker.
2. Standard Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
3. Coupling of Unprotected Fmoc-Tyr(3-NO2)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(3-NO2)-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain and wash the resin with DMF (5x).
4. In Situ Silyl Protection:
-
To the resin, add a solution of tert-butyldimethylsilyl chloride (TBSCl) (10 eq., 1.0 mmol) and DIEA (10 eq., 1.0 mmol) in DCM.
-
Agitate for 30 minutes at room temperature.[3]
-
Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess reagents.
5. Peptide Elongation:
-
Continue the peptide synthesis by repeating the standard Fmoc deprotection (Step 2) and coupling cycles for the subsequent amino acids.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / water / triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[6]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the silyl and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: SPPS workflow for incorporating 3-nitrotyrosine with side-chain protection.
Alternative In-Vivo Method
For incorporation into proteins rather than synthetic peptides, genetic code expansion offers a powerful alternative. This involves using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and is specific for 3-nitrotyrosine.[7][8] This allows for the site-specific incorporation of 3-nitrotyrosine in response to an amber stop codon (TAG) during protein expression in cells, providing a biological method for producing nitrotyrosine-containing proteins.[7]
Conclusion
For the chemical synthesis of peptides containing 3-nitrotyrosine, the data strongly support the use of a side-chain protection strategy to minimize impurities and maximize yield. While direct incorporation of unprotected Fmoc-Tyr(3-NO2)-OH is simpler, the enhanced purity achieved with in situ silyl protection makes it the recommended method for producing high-quality peptides for research and drug development.[3] Post-synthetic nitration should be approached with caution due to its inherent lack of selectivity. By selecting the appropriate methodology, researchers can reliably synthesize these valuable tools for investigating the complex roles of tyrosine nitration in biology and disease.
References
- 1. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine oxidation and nitration in transmembrane peptides is connected to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Incorporating 3-Nitro-L-Tyrosine into Peptides
For researchers in peptide chemistry and drug development, the site-specific incorporation of modified amino acids is crucial for creating novel therapeutics, probes, and research tools. 3-nitro-L-tyrosine is a particularly important modification, serving as a marker for oxidative stress and a versatile precursor for further chemical derivatization. Two primary strategies exist for generating peptides containing this modified amino acid: the use of Fmoc-3-nitro-L-tyrosine in solid-phase peptide synthesis (SPPS) and the direct nitration of tyrosine residues in a pre-synthesized peptide. This guide provides an objective, data-supported comparison of these two approaches to inform the selection of the most appropriate method for your research needs.
Performance Comparison: A Quantitative Overview
The choice between pre-incorporating a modified amino acid versus post-synthetic modification has significant implications for the purity, yield, and overall efficiency of peptide synthesis. The following table summarizes the key performance differences between using Fmoc-3-nitro-L-tyrosine and direct nitration methods.
| Feature | Fmoc-3-nitro-L-tyrosine in SPPS | Direct Nitration of Peptides |
| Specificity | Site-specific incorporation at a predetermined position in the peptide sequence. | Non-selective, potentially modifying multiple tyrosine residues. |
| Purity of Crude Peptide | High, with typical purities >80-90% before purification.[1][2] | Low to moderate, often requiring extensive purification to remove unmodified peptide and various side-products. |
| Overall Yield | High, consistent with standard Fmoc-SPPS protocols.[] | Generally low due to lack of selectivity, side reactions, and purification challenges. Yields can be highly variable and often less than 10% for the desired singly-nitrated peptide.[4] |
| Side Reactions | Minimal, with side reactions being those typical of standard Fmoc-SPPS.[1][] | Significant potential for side reactions, including di-nitration, modification of other amino acids (e.g., tryptophan, methionine), and cross-linking.[5][6] |
| Purification | Standard reversed-phase HPLC is usually sufficient.[7] | Complex purification is often necessary to separate the desired product from a mixture of unmodified peptide, multiply-nitrated peptides, and other byproducts.[8][9] |
| Scalability | Readily scalable for larger quantities of pure peptide. | Challenging to scale up due to the complexity of the reaction mixture and purification. |
Experimental Workflows: A Visual Comparison
The workflows for the two methods differ significantly, with the Fmoc-amino acid approach offering a more streamlined and controlled process.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of tyrosine nitration in proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of tyrosine nitration and nitrosylation of angiotensin II and bovine serum albumin with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3-Nitrotyrosine Incorporation
The accurate detection and quantification of 3-nitrotyrosine (3-NT), a stable biomarker of nitrosative stress, is critical for researchers, scientists, and drug development professionals. This post-translational modification of protein tyrosine residues by reactive nitrogen species (RNS) has been implicated in a wide range of physiological and pathological conditions.[1][2][3] This guide provides an objective comparison of analytical methods for validating 3-NT incorporation, with a primary focus on amino acid analysis, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an analytical method for 3-nitrotyrosine quantification involves a trade-off between sensitivity, specificity, cost, and throughput. While immunological methods offer high throughput, they can be prone to reliability issues.[4] For definitive quantification, chromatography-based methods are generally preferred due to their superior sensitivity and specificity.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) offers the highest sensitivity but requires a laborious and time-consuming derivatization step that can introduce artifacts.[1][2][5] Liquid chromatography (LC) methods, particularly when coupled with mass spectrometry or electrochemical detection, provide a robust balance of sensitivity, specificity, and practicality.
The following table summarizes the reported performance of common analytical techniques for 3-NT quantification.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (CV%) | Accuracy/Recovery (%) | Key Considerations |
| Amino Acid Analysis (HPLC-ECD) | 10 nM (as low as 20 fmol per injection)[4][6][7] | Not Reported | Not Reported | >85%[8] | Excellent sensitivity, ~100-fold more sensitive than UV detection; requires specialized detector.[8] |
| LC-MS/MS | 0.030 ng/mL (0.13 nM)[4] | 0.100 ng/mL (0.44 nM)[4] | <10%[4] | 95-105%[4] | Considered the gold standard for specificity and sensitivity; suitable for complex biological matrices.[4][9] |
| HPLC-DAD/UV | 20.3 µg/L[4] | 61.5 µg/L[4] | Not Reported | 94.78 ± 5.41%[4] | Simple, low-cost, and rapid analysis; lacks the sensitivity of ECD or MS methods.[4] |
| GC-MS | High (fmol range)[10] | Not Reported | Not Reported | Not Reported | Highest sensitivity but requires complex derivatization, which can create artifacts.[1][3][5] |
| Immunoassays (ELISA) | Not specified | Not specified | Not specified | Not specified | High throughput, but prone to reliability issues and cross-reactivity; sandwich-based ELISAs may perform poorly with low 3-NT concentrations.[4] |
Signaling Pathway: Formation of 3-Nitrotyrosine
3-Nitrotyrosine is formed via the nitration of tyrosine residues by potent reactive nitrogen species. The primary pathway involves the reaction of nitric oxide (NO•) with superoxide (O₂•⁻) to form peroxynitrite (ONOO⁻), a powerful oxidant and nitrating agent.[7]
Caption: Formation of 3-Nitrotyrosine from protein-bound tyrosine via peroxynitrite.
Experimental Protocols
Accurate quantification of protein-bound 3-NT requires the initial hydrolysis of the protein to release the free amino acid, followed by chromatographic separation and detection.
Protocol 1: Validation by Amino Acid Analysis via HPLC-ECD
This method offers high sensitivity for the quantification of 3-NT released from proteins.[8] The key is the complete enzymatic hydrolysis of the protein to avoid the artifactual nitration that can occur with acid hydrolysis in the presence of nitrite.[8]
1. Sample Preparation and Protein Hydrolysis:
-
Precipitate protein samples (3-5 mg) using acetonitrile to remove contaminants. Wash the protein pellet with buffer and reprecipitate.[10]
-
Resuspend the final protein pellet in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 7.2).[10]
-
Initiate enzymatic digestion by adding pronase, a mixture of proteases, to the protein suspension (e.g., a final concentration of 2 mg/mL).[6]
-
Incubate the mixture for 2-24 hours at 37-50°C.[6][10] The optimal time depends on the protein's properties; hydrophilic proteins like BSA may be digested in 2-3 hours, while more complex mixtures may require longer incubation.[6]
-
After digestion, remove residual proteins and enzymes by centrifugation through a 10 kDa molecular weight cut-off filter.[6] The flow-through contains the free amino acids.
2. HPLC-ECD Analysis:
-
Instrumentation: A high-performance liquid chromatography system equipped with an electrochemical detector (ECD).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase, for example, consisting of 26.3 mM sodium citrate and 10.9 mM sodium at pH 4.75 with a small percentage of methanol (e.g., 2.8-3.25 v/v%).[6]
-
Flow Rate: Approximately 1.0-1.3 mL/min.[6]
-
Detection: Use an electrochemical detector with potentials set to optimize 3-NT detection (e.g., 700, 800, 900 mV).[6]
-
Quantification: Generate a standard curve using known concentrations of pure 3-NT (e.g., 10-500 nM).[6] Compare the peak area from the biological sample to the standard curve to determine the concentration.[8] The identity of the peak can be confirmed by spiking the sample with an authentic 3-NT standard.[6]
Protocol 2: Confirmation by LC-MS/MS
LC-MS/MS is the preferred method for unambiguous identification and quantification of 3-NT due to its exceptional specificity.[4][9]
1. Sample Preparation:
-
Protein hydrolysis is performed as described in Protocol 1 using enzymatic digestion (pronase) to release free 3-NT.
-
The resulting amino acid mixture is clarified by filtration.
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Separation: The hydrolyzed sample is injected into the LC system for separation, typically on a C18 column.
-
Detection: The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect the parent ion of 3-NT and its specific fragment ions, ensuring highly specific quantification.
Protocol 3: High-Throughput Screening by ELISA
ELISA kits provide a method for the rapid, high-throughput measurement of 3-NT but should be used for screening, with positive results often requiring confirmation by a more specific method like LC-MS/MS.
1. Assay Principle:
-
Most kits are competitive ELISAs. A microplate is coated with a 3-NT antigen.
-
Samples and standards are added to the wells along with a biotinylated anti-3-NT antibody.
-
The 3-NT in the sample competes with the coated antigen for binding to the antibody.
-
A streptavidin-HRP conjugate is added, followed by a substrate solution. The resulting color is inversely proportional to the amount of 3-NT in the sample.
2. Abbreviated Procedure:
-
Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.[11][12]
-
Add standards or samples to the pre-coated wells.[11]
-
Add the biotinylated detector antibody and incubate.[11]
-
Wash the wells, then add the HRP-conjugated label and incubate.[11]
-
Wash again, add the development solution, and measure the absorbance.[11]
-
Calculate the 3-NT concentration based on the standard curve.
Experimental and Methodological Workflows
The following diagrams illustrate the general workflow for 3-NT validation and provide a logical framework for selecting the most appropriate analytical method.
Caption: General experimental workflow for the quantification of protein-bound 3-nitrotyrosine.
Caption: Decision tree for selecting an appropriate 3-nitrotyrosine analysis method.
References
- 1. researchgate.net [researchgate.net]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. 3-Nitrotyrosine ELISA Kit (ab116691) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Precision of Nature vs. The Power of the Solid Phase: A Comparative Guide to Synthesizing 3-Nitrotyrosine Peptides
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of methodology is paramount. This is particularly true when incorporating non-standard amino acids like 3-nitrotyrosine, a critical marker of oxidative stress with profound implications in various disease pathways. This guide provides an objective comparison between traditional Solid-Phase Peptide Synthesis (SPPS) and the emerging alternative of enzymatic ligation for the production of 3-nitrotyrosine-containing peptides, supported by experimental data and detailed protocols.
The presence of a 3-nitrotyrosine residue can significantly impact a peptide's structure and function, making the fidelity of its incorporation a critical factor in research and therapeutic development. While SPPS has long been the workhorse of peptide synthesis, its limitations in producing long or complex peptides with high purity have paved the way for enzymatic ligation techniques that offer remarkable specificity and milder reaction conditions.
At a Glance: SPPS vs. Enzymatic Ligation for 3-Nitrotyrosine Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Ligation |
| Principle | Stepwise addition of amino acids on a solid support. | Enzyme-catalyzed formation of a peptide bond between two peptide fragments. |
| Typical Yield | Decreases significantly with peptide length (e.g., a 70-mer can have a theoretical yield of 1.4% with 97% step efficiency).[1][2] | Generally high, less dependent on the final product length. |
| Purity | Can be low for longer peptides due to accumulation of deletion and truncated sequences.[1] | High, due to the high specificity of the enzyme. |
| Scalability | Well-established for large-scale synthesis. | Can be limited by enzyme cost and availability, though process design can mitigate this.[3][4] |
| Incorporation of 3-Nitrotyrosine | Straightforward using commercially available Fmoc-Tyr(3-NO2)-OH.[5][6] | Requires a peptide fragment with a C-terminal recognition motif and another with an N-terminal glycine or other specific residue. |
| Reaction Conditions | Involves harsh chemicals (e.g., TFA for cleavage) that can potentially modify sensitive residues.[7] | Mild, aqueous conditions at near-neutral pH, preserving post-translational modifications.[8][9] |
| Key Advantages | Versatility in incorporating various unnatural amino acids; well-established protocols and automation.[7][10] | High chemo- and regioselectivity; traceless ligation possible with certain enzymes.[8][11] |
| Key Limitations | Decreasing yield and purity with length; use of hazardous reagents.[1][8][12][13] | Requirement for specific enzyme recognition sequences; potential for product hydrolysis or reverse reaction; enzyme cost.[14][15][16] |
Deep Dive: Understanding the Methodologies
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[10] The most common strategy, Fmoc-based SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group.[7][10]
The synthesis of a 3-nitrotyrosine peptide via SPPS is facilitated by the commercial availability of Fmoc-Tyr(3-NO2)-OH.[5][6] This protected amino acid can be incorporated into the peptide sequence using standard coupling protocols. However, a significant drawback of SPPS is the cumulative effect of incomplete reactions at each step. For a long peptide, even a small percentage of failure in coupling or deprotection leads to a substantial decrease in the overall yield of the desired full-length peptide and a complex mixture of impurities that can be challenging to separate.[1][2] Furthermore, the final cleavage step, which liberates the peptide from the resin, typically employs strong acids like trifluoroacetic acid (TFA), which can potentially lead to side reactions with sensitive residues.[7]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Enzymatic Ligation
Enzymatic ligation has emerged as a powerful alternative to chemical synthesis methods, offering unparalleled specificity.[8] This technique utilizes enzymes, known as peptide ligases, to catalyze the formation of a peptide bond between two synthetic or recombinantly expressed peptide fragments in aqueous solution under mild conditions.[8] This approach is particularly advantageous for the synthesis of long peptides and proteins, as the individual fragments can be synthesized and purified with high efficiency before being joined together.
Two of the most well-characterized peptide ligases are subtiligase and sortase A .
-
Subtiligase , an engineered variant of the protease subtilisin, catalyzes the ligation of a peptide C-terminal ester to the N-terminus of another peptide.[14][17][18] It exhibits broad substrate specificity at the N-terminus, making it a versatile tool.[16] The efficiency of subtiligase-mediated ligation can be significantly enhanced by using peptide thioesters as substrates.[19]
-
Sortase A (SrtA) , a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sequence (LPXTG) on one peptide and ligates it to an N-terminal glycine residue on another peptide.[20][21][22] While the recognition sequence is a limitation, strategies like metal-assisted sortase-mediated ligation (MA-SML) have been developed to improve reaction efficiency and overcome the reversibility of the ligation.[15]
For the synthesis of a 3-nitrotyrosine peptide, one fragment could be synthesized via SPPS to contain the 3-nitrotyrosine residue, while the other fragment could be a synthetic peptide or a recombinantly expressed protein. The mild reaction conditions of enzymatic ligation are ideal for preserving the integrity of the nitro group on the tyrosine residue.
Experimental Workflow: Enzymatic Ligation (Sortase A Example)
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Model 3-Nitrotyrosine Peptide
This protocol describes the manual synthesis of a model pentapeptide (e.g., Gly-Ala-Tyr(3-NO2)-Val-Leu) using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(3-NO2)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Pre-activate Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Fmoc-Val-OH, Fmoc-Tyr(3-NO2)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH):
-
Repeat steps 2 (using the respective amino acid) and 3 for each subsequent amino acid in the sequence.
-
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 2: Sortase A-Mediated Ligation of a 3-Nitrotyrosine Peptide Fragment
This protocol describes the ligation of two peptide fragments: Fragment A (containing 3-nitrotyrosine and a C-terminal LPETG sequence) and Fragment B (with an N-terminal glycine).
Materials:
-
Purified Fragment A (e.g., Ac-Gly-Ala-Tyr(3-NO2)-Val-Leu-Pro-Glu-Thr-Gly-OH)
-
Purified Fragment B (e.g., Gly-Gly-Lys-OH)
-
Recombinant Sortase A (e.g., heptamutant SrtA 7M)
-
Ligation buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
-
Quenching solution: 0.1% TFA in water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine Fragment A (e.g., 100 µM final concentration), Fragment B (e.g., 500 µM final concentration), and Sortase A (e.g., 10 µM final concentration) in the ligation buffer.
-
The total reaction volume can be adjusted as needed (e.g., 100 µL).
-
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C for faster reaction) for 1-4 hours.
-
Monitoring the Reaction: At different time points, take a small aliquot of the reaction mixture, quench it with an equal volume of 0.1% TFA, and analyze by LC-MS to monitor the formation of the ligated product.
-
Reaction Termination and Purification:
-
Once the reaction is complete (as determined by LC-MS), terminate the reaction by adding a larger volume of 0.1% TFA.
-
Purify the ligated peptide from the unreacted fragments and Sortase A using reverse-phase HPLC.
-
Signaling Pathways and Logical Relationships
The synthesis of 3-nitrotyrosine peptides is crucial for studying its role in various signaling pathways. For instance, protein tyrosine nitration is a key event in pathways associated with inflammation and neurodegeneration.
Conclusion
Both Solid-Phase Peptide Synthesis and enzymatic ligation offer viable routes for the synthesis of 3-nitrotyrosine-containing peptides. The choice between the two methodologies depends on the specific requirements of the research.
-
SPPS is a well-established and versatile method, particularly suitable for shorter peptides where high throughput might be a priority. The availability of the necessary protected amino acid simplifies its integration into standard synthesis protocols.
-
Enzymatic ligation provides a superior alternative for the synthesis of longer, more complex peptides and proteins where purity and the integrity of the final product are paramount. Its mild reaction conditions ensure the preservation of the 3-nitrotyrosine modification.
For researchers aiming to produce high-purity, longer 3-nitrotyrosine peptides for sensitive functional assays, enzymatic ligation represents a more elegant and efficient strategy. As peptide-based therapeutics and research tools become more complex, the adoption of such precise and gentle synthetic methods will undoubtedly continue to grow.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Subtiligase-Catalyzed Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineered peptide ligases for cell signaling and bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Facilitating Subtiligase-Catalyzed Peptide Ligation Reactions by Using Peptide Thioester Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sortase-mediated ligations for the site-specific modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Fmoc-3-nitro-L-tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Incorporation of a Key Unnatural Amino Acid.
The site-specific incorporation of Fmoc-3-nitro-L-tyrosine into peptides is a critical technique for elucidating the roles of protein nitration in cellular signaling, oxidative stress, and disease pathology. The electron-withdrawing nature of the nitro group on the tyrosine ring presents unique challenges during solid-phase peptide synthesis (SPPS), making the choice of coupling reagent paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of Fmoc-3-nitro-L-tyrosine, supported by extrapolated data from structurally similar amino acids and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent for Fmoc-3-nitro-L-tyrosine requires a balance between reactivity, the potential for side reactions—most notably racemization—and cost. The electron-withdrawing nitro group can influence the reactivity of the carboxyl group and the stereochemical stability of the α-carbon. While direct, comprehensive comparative studies for Fmoc-3-nitro-L-tyrosine are not extensively published, data from sterically hindered and other electron-deficient amino acids provide valuable insights into the expected performance of various reagents.
The following table summarizes the key performance indicators for common coupling reagents.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization | Key Considerations |
| HATU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low[1] | High reactivity, fast kinetics, effective for hindered amino acids. Higher cost.[1][2] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[1] | Good performance for routine couplings, lower cost than HATU. Less effective for highly hindered residues. |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low | Byproducts are non-carcinogenic. Lower risk of guanidinylation compared to aminium salts. |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[1] | Cost-effective and widely used. The byproduct of DIC is soluble. Addition of HOBt is crucial to suppress racemization.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are standardized protocols for the coupling of Fmoc-3-nitro-L-tyrosine using the compared reagents in manual Fmoc-based solid-phase peptide synthesis (SPPS).
General Steps for Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 20-45 minutes.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).
-
Monitoring: Check for reaction completion using a Kaiser test.
Protocol 3: PyBOP Coupling
-
Activation: In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and briefly vortex.[4]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate the reaction mixture at room temperature for 30-120 minutes.[4]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Monitoring: Use the Kaiser test to confirm complete coupling.
Protocol 4: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve Fmoc-3-nitro-L-tyrosine (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[5]
-
Activation and Coupling: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture for 60-120 minutes.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).[5]
-
Monitoring: Use the Kaiser test to confirm complete coupling.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for comparing coupling reagents and a decision-making guide for selecting the appropriate reagent.
Conclusion
The choice of coupling reagent for the incorporation of Fmoc-3-nitro-L-tyrosine is a critical parameter that can significantly influence the success of peptide synthesis. For challenging couplings or when the highest purity and minimal racemization are required, aminium salts such as HATU are the preferred choice due to their high reactivity and efficiency. For more routine syntheses, phosphonium salts like PyBOP and the more economical carbodiimide-based methods with DIC/HOBt offer reliable alternatives. The detailed protocols and decision-making framework provided in this guide serve as a valuable resource for researchers to optimize their synthetic strategies for peptides containing 3-nitro-L-tyrosine.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-3-nitro-L-tyrosine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like Fmoc-3-nitro-L-tyrosine is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Fmoc-3-nitro-L-tyrosine, a key reagent in peptide synthesis.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment.
While some suppliers classify Fmoc-3-nitro-L-tyrosine as a non-hazardous substance, other sources indicate potential hazards.[2][3] Therefore, it is prudent to handle it as a potentially hazardous chemical, exercising caution to mitigate risks of skin and eye irritation, respiratory irritation, and harm if swallowed.[4]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling Fmoc-3-nitro-L-tyrosine:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical safety goggles are mandatory.[2][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of after contamination in accordance with local regulations and good laboratory practices.[2][6] |
| Skin and Body Protection | A laboratory coat is required.[2] For larger spills, a full suit may be necessary.[6] |
| Respiratory Protection | A dust respirator (e.g., type N95 (US) or type P1 (EN 143)) should be used to avoid inhalation of the product, especially where dust formation is possible.[6] In case of a large spill, a self-contained breathing apparatus may be required.[6] |
Hazard Identification and Safety Summary
The following table summarizes the key hazard information for Fmoc-3-nitro-L-tyrosine.
| Hazard Class | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.[6]
2. Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully.
-
Use appropriate tools to transfer the substance.
-
Clean any spills promptly. For small spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[6] For large spills, use a shovel for the same purpose.[6]
3. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
1. Chemical Waste:
-
Collect unused Fmoc-3-nitro-L-tyrosine and any solutions containing the compound in a designated, labeled, and sealed container for chemical waste.
-
This waste should be segregated and not mixed with other chemical waste streams.[7]
2. Contaminated Materials:
-
Used gloves, filter paper, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as hazardous waste.[2][7]
3. Decontamination:
-
Thoroughly clean all contaminated surfaces and glassware after use.
Below is a workflow diagram illustrating the safe handling and disposal of Fmoc-3-nitro-L-tyrosine.
Caption: Workflow for the safe handling and disposal of Fmoc-3-nitro-L-tyrosine.
References
- 1. Fmoc-3-nitro-L-tyrosine - 1 g [anaspec.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Fmoc-3-nitro-L-tyrosine, 10 g, CAS No. 136590-09-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
